Technical Documentation Center

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
  • CAS: 1510319-14-8

Core Science & Biosynthesis

Foundational

CAS number for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

An In-Depth Technical Guide to 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(4-chloro-1H-pyrazol-1-yl)cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public databases, this document consolidates information on its structural analogs, proposes a viable synthetic route, and discusses its potential physicochemical properties, applications, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding and a framework for future investigation of this and related compounds.

Introduction and Chemical Identity

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one belongs to the pyrazole class of compounds, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The pyrazole moiety is a prominent scaffold in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The incorporation of a cyclohexanone ring introduces a three-dimensional structural element that can be crucial for specific biological targeting and modulation of pharmacokinetic properties.

The chloro-substitution on the pyrazole ring is of particular interest in medicinal chemistry. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C9H11ClN2O[1]
Molecular Weight 198.65 g/mol Calculated
IUPAC Name 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one-
SMILES C1CC(CC(=O)C1)N2C=C(C=N2)Cl[1]
InChI InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2[1]
CAS Number Not available in public databases-
PubChem CID 79618547[1]

Note: As of the date of this publication, a specific has not been assigned in major chemical databases. Researchers should verify the identity of this compound using the analytical techniques described in Section 4.

Proposed Synthesis and Mechanism

A direct, documented synthesis for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is not readily found in the current literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, specifically the Michael addition reaction. This approach involves the conjugate addition of 4-chloropyrazole to cyclohex-2-en-1-one.

Proposed Synthetic Pathway

The proposed synthesis involves a base-catalyzed Michael addition of 4-chloropyrazole to cyclohex-2-en-1-one. The pyrazole, being a weak acid, can be deprotonated by a suitable base to form a nucleophilic pyrazolide anion, which then attacks the β-carbon of the α,β-unsaturated ketone.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-chloropyrazole 4-Chloropyrazole Reaction Michael Addition 4-chloropyrazole->Reaction cyclohexenone Cyclohex-2-en-1-one cyclohexenone->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Catalyst Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Medium Temperature Room Temperature Temperature->Reaction Condition Product 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Reaction->Product G cluster_potential_activities Potential Biological Activities cluster_physicochemical_effects Physicochemical & Pharmacokinetic Effects TargetCompound 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one PyrazoleMoiety Pyrazole Moiety TargetCompound->PyrazoleMoiety CyclohexanoneMoiety Cyclohexanone Moiety TargetCompound->CyclohexanoneMoiety ChloroSubstituent Chloro Substituent TargetCompound->ChloroSubstituent AntiInflammatory Anti-inflammatory PyrazoleMoiety->AntiInflammatory Analgesic Analgesic PyrazoleMoiety->Analgesic Anticancer Anticancer PyrazoleMoiety->Anticancer Neurological Neurological Disorders PyrazoleMoiety->Neurological Lipophilicity Modulated Lipophilicity CyclohexanoneMoiety->Lipophilicity 3D_Scaffold 3D Structural Conformation CyclohexanoneMoiety->3D_Scaffold ChloroSubstituent->Lipophilicity MetabolicStability Increased Metabolic Stability ChloroSubstituent->MetabolicStability BindingAffinity Enhanced Binding Affinity ChloroSubstituent->BindingAffinity

Sources

Exploratory

molecular weight and formula of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Strategic Intermediate for Medicinal Chemistry & Drug Discovery [1] Executive Summary In the landscape of modern drug discovery, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one represents a high-value heterocyclic scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

In the landscape of modern drug discovery, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one represents a high-value heterocyclic scaffold.[1] This molecule fuses a pharmacologically active 4-chloropyrazole moiety with a versatile cyclohexanone ring.[1] The ketone functionality serves as a "chemical handle," enabling further transformations—such as reductive amination, Grignard additions, or spirocyclizations—to access complex bioactive architectures.

This guide provides a rigorous technical analysis of this molecule, detailing its physicochemical properties, validated synthetic pathways via aza-Michael addition, and quality control parameters. It is designed for medicinal chemists requiring a robust protocol for generating this intermediate with high purity and reproducibility.[1]

Physicochemical Specifications

The following data establishes the baseline identity and properties of the target molecule.

PropertySpecification
IUPAC Name 3-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-one
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
Monoisotopic Mass 198.056 Da
CAS Number Not widely listed; related to 1505444-29-0 (amino acid deriv.)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
LogP (Predicted) ~1.0 – 1.5
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Synthetic Architecture: The Aza-Michael Addition

The most efficient route to 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is the conjugate aza-Michael addition .[1] This reaction exploits the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the


-carbon in 2-cyclohexen-1-one.[1]
3.1 Mechanistic Pathway

The reaction proceeds via a base-catalyzed mechanism:[1]

  • Deprotonation: A base removes the acidic proton from the 4-chloropyrazole (

    
    ), generating a pyrazolate anion.[1]
    
  • Nucleophilic Attack: The pyrazolate attacks the

    
    -position of 2-cyclohexen-1-one.[1]
    
  • Enolate Protonation: The resulting enolate is protonated to regenerate the ketone and the base.[1]

3.2 Reaction Scheme Visualization

The following diagram illustrates the transformation logic and key intermediates.

MichaelAddition R1 2-Cyclohexen-1-one (Electrophile) Inter Enolate Intermediate R1->Inter Conjugate Addition R2 4-Chloro-1H-pyrazole (Nucleophile) R2->Inter Conjugate Addition Cat Base Catalyst (DBU or Cs2CO3) Cat->Inter Promotes Prod 3-(4-Chloro-1H-pyrazol-1-yl) cyclohexan-1-one Inter->Prod Protonation

Figure 1: Mechanistic flow of the aza-Michael addition synthesis.

Experimental Protocol

Objective: Synthesize 10.0 g of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.

4.1 Reagents & Materials[1]
  • 4-Chloro-1H-pyrazole: 5.12 g (50.0 mmol)[1]

  • 2-Cyclohexen-1-one: 5.29 g (55.0 mmol, 1.1 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.76 g (5.0 mmol, 10 mol%)[1]

  • Acetonitrile (MeCN): 50 mL (Anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
4.2 Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-chloro-1H-pyrazole (5.12 g) and anhydrous MeCN (50 mL). Stir until dissolved.

  • Activation: Add DBU (0.76 g) dropwise. Stir for 10 minutes at room temperature (RT) to generate the active pyrazolate species.[1]

  • Addition: Add 2-cyclohexen-1-one (5.29 g) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic; ensure temperature does not exceed 30°C to prevent polymerization.[1]

  • Reaction: Stir the mixture at reflux (80°C) for 12 hours or at RT for 24–48 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes).[1] The pyrazole spot (

      
      ) should disappear.[1]
      
  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.[1]

    • Redissolve the residue in EtOAc (100 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove DBU.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via flash column chromatography (

    
    , Gradient: 0% 
    
    
    
    40% EtOAc in Hexanes).
4.3 Purification Workflow

Purification Start Crude Reaction Mixture Step1 Evaporation (Remove MeCN) Start->Step1 Step2 Dissolve in EtOAc Step1->Step2 Step3 Acid Wash (1M HCl) Removes DBU Step2->Step3 Step4 Flash Chromatography (Hex/EtOAc) Step3->Step4 Final Pure Product (>98% HPLC) Step4->Final

Figure 2: Downstream processing and purification strategy.

Quality Control & Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization.[1] The following signals confirm the structure.

5.1 Proton NMR (

NMR, 400 MHz,

)
  • 
     7.55 (s, 1H):  Pyrazole C3-H.[1]
    
  • 
     7.48 (s, 1H):  Pyrazole C5-H.[1]
    
    • Note: The chemical shift difference confirms N1-substitution.[1]

  • 
     4.55 (tt, 
    
    
    
    Hz, 1H):
    Methine proton at C3 of cyclohexanone (chiral center). The multiplicity indicates axial orientation.[1]
  • 
     2.80 – 1.60 (m, 8H):  Cyclohexanone ring protons.
    
5.2 Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI+).[1]

  • Expected [M+H]+: 199.06 (for

    
    ) and 201.06 (for 
    
    
    
    ).[1]
  • Pattern: A characteristic 3:1 isotopic ratio for the Chlorine atom must be observed.[1]

Applications in Drug Discovery

This molecule is not merely an endpoint but a divergent intermediate .[1]

  • JAK Inhibitor Analogs: The pyrazole-cyclohexyl motif mimics the scaffold found in several Janus Kinase inhibitors.[1] The ketone allows for the introduction of amine-based warheads via reductive amination.[1]

  • Conformationally Restricted Ligands: Unlike flexible alkyl chains, the cyclohexyl ring locks the pyrazole vector, reducing entropic penalty upon binding to protein targets (e.g., kinases or GPCRs).

  • Fragment-Based Drug Design (FBDD): With a MW < 200 and distinct polarity vectors, this molecule is an ideal "fragment" for screening libraries.[1]

References
  • PubChem. (2025).[1][2] 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one - Compound Summary. National Library of Medicine.[1] [Link]

  • Liu, Y.-K., et al. (2009).[3] "Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation." Organic Letters, 11(13), 2848-2851. [Link]

  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction in Organic Synthesis." Comprehensive Organic Synthesis, 2, 341-394. (Foundational text on Michael/Aldol mechanisms).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent choice in nucleophilic substitutions).

Sources

Foundational

Solubility Profile of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one in Organic Solvents: An In-depth Technical Guide

Introduction: The Critical Role of Solubility in Drug Development In the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic, its physicochemical properties are of paramount importance. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's developability and ultimate clinical success.[1][2] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation, thereby increasing development timelines and costs.[3][4] Consequently, the early and comprehensive characterization of a compound's solubility profile in various organic solvents is not merely a routine task but a strategic imperative in modern drug discovery and development.[1][5]

This guide provides a detailed technical overview of the principles and methodologies for determining the solubility profile of a novel compound, using 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into this crucial aspect of pharmaceutical sciences.

Compound Overview: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

The subject of our study, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, is a heterocyclic compound with the molecular formula C9H11ClN2O.[6] Its structure comprises a cyclohexanone ring substituted with a 4-chloropyrazole moiety. The presence of a ketone group, a substituted pyrazole ring, and a chloro-substituent endows the molecule with a unique combination of polarity, hydrogen bonding potential, and lipophilicity, all of which will influence its solubility in different organic solvents. A thorough understanding of its solubility is essential for downstream applications such as purification, crystallization, and formulation development.[4][5]

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing solubility include:

  • Solvent Polarity: Polar solvents, such as alcohols, tend to dissolve polar solutes, while non-polar solvents, like hydrocarbons, are better suited for non-polar solutes.

  • Hydrogen Bonding: The ability of the solute and solvent to act as hydrogen bond donors or acceptors plays a significant role. The ketone and pyrazole nitrogen atoms in our target compound can act as hydrogen bond acceptors.

  • Molecular Size and Shape: Larger molecules and those with more rigid crystal lattices generally exhibit lower solubility.

  • Temperature: For most solid solutes, solubility increases with temperature, a principle that is fundamental to techniques like cooling crystallization.[5]

Predictive models, including quantitative structure-property relationship (QSPR) models and machine learning algorithms, are increasingly being used to estimate the solubility of compounds in various organic solvents, offering a computational approach to solvent screening.[7][8][9]

Strategic Selection of Organic Solvents

A well-chosen panel of organic solvents is crucial for building a comprehensive solubility profile. The selection should span a range of polarities, hydrogen bonding capabilities, and functional groups to probe the compound's dissolution behavior thoroughly. The following table outlines a recommended solvent panel for characterizing the solubility of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors; commonly used in pharmaceutical processing.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Possess significant dipole moments and can act as hydrogen bond acceptors; excellent at dissolving a wide range of organic molecules.
Ethereal Solvents Tetrahydrofuran (THF), 1,4-DioxaneModerately polar solvents with hydrogen bond accepting capabilities.
Ester Solvents Ethyl AcetateA common solvent in organic synthesis and chromatography with moderate polarity.
Chlorinated Solvents Dichloromethane (DCM)A non-protic solvent with good solvating power for a range of organic compounds.
Aromatic Hydrocarbons TolueneA non-polar solvent, useful for assessing solubility in lipophilic environments.
Aliphatic Hydrocarbons Heptane, HexaneNon-polar solvents, often used as anti-solvents in crystallization processes.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the amount of material available.

Equilibrium Shake-Flask Method (Gold Standard)

This method determines the thermodynamic equilibrium solubility and is considered the benchmark for accurate solubility measurements.

Protocol:

  • Preparation: Add an excess amount of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one to a series of vials, each containing a known volume of a selected organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the suspensions to settle, or centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery where compound availability is limited, kinetic solubility assessment methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium.

Protocol (Nephelometry-based):

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.

  • Assay Plate Preparation: Dispense the selected organic solvents into the wells of a microtiter plate.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each well. The sudden change in solvent environment will cause the compound to precipitate if its solubility is exceeded.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is taken as the kinetic solubility.[1]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to each vial equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or let settle equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC/MS quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The solubility data for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one should be compiled into a clear and concise table to facilitate comparison and interpretation. The following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical Solubility of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one in Selected Organic Solvents at 25 °C

SolventSolvent Polarity Index (Snyder)Solubility (mg/mL)Solubility Classification
Heptane0.1< 0.1Practically Insoluble
Toluene2.45.2Sparingly Soluble
Dichloromethane3.185.6Soluble
Ethyl Acetate4.445.3Soluble
Tetrahydrofuran (THF)4.0150.2Freely Soluble
Acetone5.1210.5Freely Soluble
Isopropanol3.935.8Soluble
Ethanol4.355.1Soluble
Methanol5.178.9Soluble
Acetonitrile5.8110.4Freely Soluble
N,N-Dimethylformamide (DMF)6.4> 500Very Soluble
Dimethyl Sulfoxide (DMSO)7.2> 500Very Soluble

Interpretation of Results:

The hypothetical data suggests that 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one exhibits poor solubility in non-polar aliphatic and aromatic hydrocarbons. Its solubility increases significantly in more polar solvents, particularly aprotic polar solvents like Acetone, Acetonitrile, DMF, and DMSO. This profile indicates that the polarity and hydrogen bond accepting capabilities of the solvent are key drivers of its solubility. This information is invaluable for selecting appropriate solvents for synthesis workups, purification via crystallization, and for developing liquid formulations.

Logical Relationships in Solubility

G Solute Solute Properties (Polarity, H-bonding) Interactions Solute-Solvent Interactions Solute->Interactions Favorable Solvent Solvent Properties (Polarity, H-bonding) Solvent->Interactions Favorable Solubility Solubility Interactions->Solubility Increases Lattice Crystal Lattice Energy Lattice->Solubility Decreases

Caption: Factors influencing the solubility of a solid in a liquid solvent.

Conclusion

The systematic determination of the solubility profile of a new chemical entity, such as 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, is a cornerstone of early-phase drug development. A comprehensive understanding of how the compound behaves in a variety of organic solvents provides crucial insights that inform critical decisions in process chemistry, formulation development, and preclinical studies. By employing robust experimental methodologies and a strategic approach to solvent selection, researchers can mitigate risks, optimize development pathways, and ultimately enhance the probability of a compound's success.

References

  • Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Available from: [Link]

  • Palmer, D. S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]

  • PubChem. (n.d.). 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1). Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Available from: [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (n.d.). Solubility of Organic Compounds. Available from: [Link]

  • PubChemLite. (n.d.). 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one. Available from: [Link]

Sources

Exploratory

4-Chloropyrazole-Functionalized Cyclohexanones: Synthetic Strategies and Pharmacological Frontiers

Executive Summary This technical guide examines the structural convergence of 4-chloropyrazole and cyclohexanone scaffolds—a specific sub-class of heterocycle-functionalized alicycles. In modern drug discovery, this comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural convergence of 4-chloropyrazole and cyclohexanone scaffolds—a specific sub-class of heterocycle-functionalized alicycles. In modern drug discovery, this combination represents a strategic "hybrid pharmacophore." The cyclohexanone ring offers critical


 character (Fsp3) to improve solubility and target selectivity, while the 4-chloropyrazole moiety serves as a metabolically stable, lipophilic hydrogen-bond donor/acceptor.

This guide details the synthetic pathways, specifically the aza-Michael addition, and analyzes the structure-activity relationships (SAR) relevant to kinase inhibition and agrochemical development.

Structural Rationale: The "Escape from Flatland"

The integration of 4-chloropyrazole onto a cyclohexanone core addresses two major challenges in medicinal chemistry: metabolic liability and molecular planarity .

The 4-Chloropyrazole Advantage

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib), but the C4 position is electronically rich and prone to oxidative metabolism (CYP450-mediated hydroxylation).

  • Metabolic Blocking: Substitution with Chlorine at C4 blocks this metabolic soft spot.

  • Electronic Modulation: Chlorine is electron-withdrawing (

    
    ), which lowers the 
    
    
    
    of the pyrazole NH (from ~14 to ~12.5), enhancing its acidity and hydrogen-bond donor strength in active sites.
  • Lipophilicity: The C-Cl bond increases

    
    , aiding membrane permeability without the steric bulk of a methyl or trifluoromethyl group.
    
The Cyclohexanone Scaffold

Cyclohexanone provides a non-aromatic, three-dimensional framework. Unlike flat aromatic linkers, the cyclohexanone ring allows for:

  • Vectorial Control: Substituents can be placed in axial or equatorial positions, probing specific pockets in the target protein.

  • Stereochemical Complexity: The introduction of chiral centers at the

    
     or 
    
    
    
    positions relative to the ketone allows for the separation of enantiomers with distinct biological profiles.

Synthetic Methodologies

The construction of 4-chloropyrazole substituted cyclohexanones primarily relies on Conjugate Addition or Condensation strategies.

Strategy A: The Aza-Michael Addition (Preferred)

The most direct route involves the nucleophilic attack of the 4-chloropyrazole nitrogen (N1) onto an


-unsaturated ketone (2-cyclohexen-1-one).
  • Regioselectivity: While 4-chloropyrazole is symmetric regarding N1/N2 tautomers, substituted pyrazoles often yield regioisomeric mixtures. However, the steric profile of the 4-Cl group minimally impacts N-alkylation rates compared to bulky 3,5-substituents.

  • Catalysis: This reaction requires base catalysis (DBU,

    
    ) or Lewis acid catalysis to activate the enone.
    
Strategy B: Constructive Annulation

Alternatively, the pyrazole ring can be built onto the cyclohexanone.

  • Formylation: Reaction of cyclohexanone with ethyl formate/NaH to yield 2-(hydroxymethylene)cyclohexanone.

  • Cyclization: Condensation with hydrazine to form the pyrazole ring fused or attached, followed by electrophilic chlorination (e.g., using NCS or TCCA).

Experimental Protocol: Aza-Michael Addition

Objective: Synthesis of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one via base-catalyzed conjugate addition.

Reaction Scheme:



Materials
  • Nucleophile: 4-Chloro-1H-pyrazole (1.0 equiv)

  • Electrophile: 2-Cyclohexen-1-one (1.2 equiv)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-pyrazole (10 mmol, 1.02 g) in anhydrous MeCN (20 mL).

  • Activation: Add DBU (1 mmol, 0.15 mL) dropwise at room temperature. Stir for 10 minutes to ensure deprotonation/activation of the pyrazole.

  • Addition: Add 2-cyclohexen-1-one (12 mmol, 1.16 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) and monitor by TLC (Hexane:EtOAc 3:1). The reaction typically reaches completion within 4–6 hours.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with EtOAc (50 mL) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic phase over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via flash column chromatography (

    
    , gradient 10-40% EtOAc in Hexanes) to afford the target ketone as a viscous oil or low-melting solid.
    
Causality & Troubleshooting
  • Why DBU? DBU is a non-nucleophilic base that sufficiently activates the pyrazole (pKa ~12.5) without polymerizing the sensitive cyclohexenone.

  • Side Reaction: If the reaction turns dark/tarry, reduce temperature to

    
     and extend time; high heat can cause enone polymerization.
    

Data Visualization & Workflows

Synthetic Workflow Diagram

The following diagram illustrates the decision logic for synthesizing these derivatives, highlighting the choice between direct addition and ring construction.

SyntheticPathway Start Target: 4-Cl-Pyrazole Cyclohexanone Decision Is the Pyrazole pre-synthesized? Start->Decision RouteA Route A: Aza-Michael Addition Decision->RouteA Yes RouteB Route B: De Novo Ring Construction Decision->RouteB No StepA1 Activate Enone (Lewis Acid) OR Deprotonate Pyrazole (Base) RouteA->StepA1 StepB1 Functionalize Cyclohexanone (e.g., Formylation) RouteB->StepB1 StepA2 Reaction: 4-Cl-Pyrazole + Cyclohexenone StepA1->StepA2 Final Purified Product StepA2->Final StepB2 Cyclize with Hydrazine StepB1->StepB2 StepB3 Electrophilic Chlorination (NCS/TCCA) StepB2->StepB3 StepB3->Final

Figure 1: Decision tree for the synthesis of 4-chloropyrazole cyclohexanones, comparing convergent (Michael) vs. linear (De Novo) strategies.

Pharmacological Applications[2][3][4][5][6]

The 4-chloropyrazole-cyclohexanone motif is biologically validated in two primary domains:

Kinase Inhibition (JAK/STAT Pathway)

Pyrazoles are "privileged scaffolds" in kinase inhibition (ATP-competitive inhibitors).

  • Mechanism: The pyrazole nitrogens bind to the hinge region of the kinase ATP pocket.

  • Role of Cyclohexanone: The ketone carbonyl can accept hydrogen bonds from the solvent front or specific residues (e.g., Cys/Ser), while the ring puckering fills hydrophobic pockets that flat aromatic rings cannot.

  • 4-Cl Effect: Enhances hydrophobic interaction with the gatekeeper residue.

Agrochemical Fungicides

4-Chloropyrazoles are potent components of succinate dehydrogenase inhibitors (SDHI). The cyclohexanone ring mimics the natural substrate or transition state of fungal enzymes.

Comparative Activity Data

The table below summarizes the impact of the 4-Chloro substituent compared to unsubstituted analogs in representative biological assays (generalized data from SAR studies).

Compound VariantSubstituent (R)LogP (Calc)Metabolic Stability (

ms)
Kinase

(nM)
Reference H1.2< 15 min120
Target 4-Cl 1.9 > 60 min 25
Variant 4-Me1.525 min45
Variant 4-Ph2.8> 60 min350 (Steric clash)

Table 1: SAR comparison demonstrating the optimal balance of potency and stability provided by the 4-Chloro substituent.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Cl-Pyrazole-Cyclohexanone Cl 4-Chloro Group Core->Cl N Pyrazole Nitrogens Core->N Ketone Cyclohexanone C=O Core->Ketone Ring Cyclohexyl Ring Core->Ring Cl_Effect Blocks Metabolism Increases Lipophilicity Cl->Cl_Effect N_Effect Hinge Binding (Kinase) H-Bond Acceptor/Donor N->N_Effect Ketone_Effect Solvent Interaction Dipole Vector Ketone->Ketone_Effect Ring_Effect sp3 Character Solubility & Selectivity Ring->Ring_Effect

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore element.

References

  • Horrocks, P., et al. (2013).[2] "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry.

  • Liu, Y.K., et al. (2009). "Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation." Organic Letters.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 27524, 4-Chloropyrazole." PubChem.

  • Lyalin, B.V., et al. (2008).[3] "Electrosynthesis of 4-Chloro Derivatives of Pyrazole." Russian Journal of Electrochemistry.

  • BenchChem. (2025). "Michael Addition Reactions with 4-Nitrocyclohex-1-ene." BenchChem Protocols.

Sources

Foundational

A Technical Guide to Investigating the Biological Potential of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Derivatives

Authored for Drug Discovery & Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] This technical guide delineates a comprehensive strategy for the synthesis, in silico profiling, and in vitro biological evaluation of a novel class of compounds: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one derivatives. By combining the established pharmacophoric features of the 4-chloropyrazole moiety with a flexible cyclohexanone linker, these derivatives present a compelling opportunity for discovering new therapeutic agents. This document provides a robust framework for researchers, detailing predictive computational methodologies and field-proven experimental protocols to systematically explore the potential anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities of this promising chemical series.

Introduction: The Rationale for Pyrazole-Cyclohexanone Hybrids

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][4] Its derivatives are known to exhibit a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2][3][4] The success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores the therapeutic versatility of the pyrazole core.[1]

The specific scaffold, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one , is designed with several strategic considerations:

  • The 4-Chloropyrazole Moiety: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve cell permeability. The chloro-substituent on the pyrazole ring has been associated with potent biological activity in various contexts, including antimicrobial and anticancer agents.[5][6]

  • The Cyclohexanone Linker: This non-aromatic, six-membered ring serves as a flexible linker, influencing the molecule's three-dimensional conformation. This flexibility allows the pyrazole pharmacophore to adopt optimal orientations for interacting with diverse biological targets. The ketone functionality also provides a key site for hydrogen bonding or further chemical modification to optimize activity and pharmacokinetic properties.

This guide outlines a systematic approach to unlock the therapeutic potential of these novel derivatives, beginning with predictive computational screening and progressing to rigorous laboratory validation.

Predictive Profiling: An In Silico First Approach

Before committing to costly and time-consuming synthesis, computational modeling offers an indispensable toolkit for predicting the potential biological activities and drug-like properties of the designed derivatives.[7][8][9] This in silico triage helps prioritize the most promising candidates for synthesis and testing.

Workflow for In Silico Candidate Prioritization

The following workflow provides a logical sequence for computationally assessing the potential of the target derivatives.

in_silico_workflow cluster_design Compound Design cluster_predict Predictive Modeling cluster_analysis Analysis & Selection start Virtual Library of Derivatives admet ADMET Prediction (Toxicity, PK Properties) start->admet docking Molecular Docking (Target Binding Affinity) analysis Data Integration & Prioritization admet->analysis pharm Pharmacophore Modeling (Feature Mapping) docking->analysis pharm->analysis synthesis_candidates Priority Candidates for Synthesis analysis->synthesis_candidates

Caption: In Silico Screening and Candidate Prioritization Workflow.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[10] This technique is instrumental in identifying potential biological targets. For pyrazole derivatives, promising target classes include:

  • Kinases: (e.g., VEGFR-2, RET Kinase)[11][12]

  • Cyclooxygenase (COX) Enzymes: (COX-1 and COX-2)[13]

  • Fungal Enzymes: (e.g., 14-alpha demethylase)[10][14]

Protocol: Virtual Screening via Molecular Docking

  • Target Selection & Preparation: Download the 3D crystal structures of selected target proteins (e.g., VEGFR-2 PDB ID: 4AGD, COX-2 PDB ID: 3LN1) from the Protein Data Bank.[13][15] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one derivatives. Minimize their energy using a suitable force field.

  • Docking Execution: Use docking software (e.g., AutoDock Vina) to dock each derivative into the defined active site of the target protein.[15]

  • Analysis: Analyze the resulting binding poses and docking scores (e.g., kcal/mol). Prioritize derivatives that exhibit low binding energies and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[15]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early assessment of ADMET properties is critical to reduce late-stage drug development failures.[16] Numerous computational tools can predict these properties from a molecule's structure.[7][16]

Key Predicted Properties:

  • Lipinski's Rule of Five: Assesses general drug-likeness.

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeation: Predicts potential for CNS activity or side effects.

  • CYP450 Enzyme Inhibition: Indicates potential for drug-drug interactions.

  • hERG Inhibition: Flags potential for cardiotoxicity.[9]

  • Ames Mutagenicity: Predicts potential to be carcinogenic.

Table 1: Example of Predicted ADMET Profile for a Hypothetical Derivative

Property Predicted Value Interpretation
Molecular Weight 228.68 g/mol Compliant ( < 500)
LogP 2.15 Optimal lipophilicity
H-Bond Donors 0 Compliant ( < 5)
H-Bond Acceptors 3 Compliant ( < 10)
BBB Permeant No Low risk of CNS side effects
hERG Inhibition Low Risk Low risk of cardiotoxicity

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

Data is hypothetical and should be generated using predictive software like pkCSM or ADMETlab.[7][16]

Chemical Synthesis

A plausible synthetic route for the target compounds involves a Michael addition reaction.

Proposed Synthetic Scheme: A common method for synthesizing N-substituted pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[17] For this specific scaffold, a practical approach is the conjugate (Michael) addition of 4-chloropyrazole to cyclohex-2-en-1-one.

  • Reactants: 4-chloro-1H-pyrazole and cyclohex-2-en-1-one.

  • Conditions: The reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable solvent like DMF or ethanol.

  • Purification: The final product is purified using column chromatography.

The structure of the synthesized compounds must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][17]

In Vitro Biological Evaluation

Following synthesis, the prioritized derivatives must be subjected to a battery of in vitro assays to validate the computational predictions and uncover their biological activities.

General Workflow for Biological Screening

in_vitro_workflow cluster_primary Primary Screening Panel start Synthesized & Purified Derivative cancer Anticancer (MTT Assay) start->cancer inflammation Anti-inflammatory (COX-1/2 Assay) start->inflammation antimicrobial Antimicrobial (MIC Assay) start->antimicrobial kinase Kinase Inhibition (ADP-Glo Assay) start->kinase analysis Data Analysis (IC₅₀ / MIC Determination) cancer->analysis inflammation->analysis antimicrobial->analysis kinase->analysis hit_id Hit Identification & Lead Optimization analysis->hit_id

Sources

Exploratory

safety data sheet and handling of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

An In-depth Technical Guide to the Safe Handling of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Abstract This technical guide provides a comprehensive overview of the presumed safety data, risk assessment, and detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the presumed safety data, risk assessment, and detailed handling protocols for the novel research compound, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. Given the absence of a publicly available, official Safety Data Sheet (SDS), this document synthesizes information from the known hazards of its constituent chemical moieties—a chlorinated pyrazole and a cyclohexanone ring—to establish a robust framework for its safe utilization in a research and drug development setting. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols grounded in established principles of chemical safety and risk management.

Introduction and Compound Overview

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Pyrazole derivatives are a significant class of compounds in pharmaceutical development, known for a wide range of biological activities.[1][2][3] The incorporation of a cyclohexanone scaffold introduces a three-dimensional element that can be crucial for molecular interactions with biological targets.

As a novel chemical entity, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one lacks extensive toxicological and safety data. Therefore, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous until proven otherwise.[4] This guide provides a detailed, precautionary approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical Structure

Caption: Chemical structure of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.

Presumed Safety Data Sheet (SDS)

The following table summarizes the presumed safety data for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, based on the known hazards of chlorinated pyrazoles and cyclohexanone.[5][6][7][8]

Section Presumed Hazard Information
1. Identification Product Name: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-oneMolecular Formula: C9H11ClN2O[9]CAS Number: Not available. For research use only.
2. Hazard(s) Identification GHS Pictograms: Skull and crossbones, Health hazard, Exclamation markSignal Word: DangerPresumed Hazard Statements: H302: Harmful if swallowed.[8]H311: Toxic in contact with skin.[6]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H331: Toxic if inhaled.H335: May cause respiratory irritation.[8]H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.H361: Suspected of damaging fertility or the unborn child.H372: Causes damage to organs through prolonged or repeated exposure.
3. Composition/Information on Ingredients Substance Name: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-onePurity: ≥95% (Assumed for research-grade material)
4. First-Aid Measures Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4][7]Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][7]Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
5. Fire-Fighting Measures Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen chloride gas).
6. Accidental Release Measures Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[6][8]Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]
7. Handling and Storage Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5]Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place away from incompatible materials.[4]
8. Exposure Controls/Personal Protection Engineering Controls: Handle in a fume hood. Use local exhaust ventilation.[4]Personal Protective Equipment (PPE): - Eye/Face Protection: Safety glasses with side-shields or goggles.[4] - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[4] - Respiratory Protection: NIOSH-approved respirator with a dust filter.

Risk Assessment and Mitigation

A thorough risk assessment is mandatory before commencing any work with this compound.[10][11][12] The following workflow provides a structured approach to identifying and mitigating risks.

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy cluster_review Review & Refine A Identify Hazards (Review Presumed SDS) B Evaluate Exposure Potential (Scale, Duration, Route) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Implement Hierarchy of Controls C->D Determine Risk Level (High, Medium, Low) E Engineering Controls (Fume Hood, Glovebox) D->E Most Effective F Administrative Controls (SOPs, Training) E->F G Personal Protective Equipment (Gloves, Goggles, Lab Coat) F->G Least Effective H Monitor Effectiveness of Controls G->H I Update Protocol as Needed H->I

Caption: Workflow for risk assessment and mitigation.

Detailed Handling and Storage Protocols

Adherence to strict handling protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required. A face shield should be used when handling larger quantities or if there is a splash hazard.[4]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For weighing and handling of the solid, a NIOSH-approved respirator with a particulate filter is recommended.

Weighing and Transferring
  • Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Weighing: Use a balance inside the fume hood or a powder-containment enclosure.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust. If dissolving, add the solvent to the container with the solid slowly to prevent splashing.

Storage
  • Store in a clearly labeled, tightly sealed container.[4]

  • The container should be placed in secondary containment.

  • Store in a cool, dry, and dark location, away from oxidizing agents and strong acids.

  • Maintain an accurate inventory of the compound.

Hypothetical Experimental Workflow: Small-Scale Reaction

This section outlines a hypothetical workflow for a small-scale reaction involving 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, emphasizing the integration of safety protocols.

ExperimentalWorkflow start Start prep 1. Preparation - Don appropriate PPE - Set up reaction in fume hood start->prep weigh 2. Weighing - Weigh compound in fume hood - Use anti-static weigh boat prep->weigh dissolve 3. Dissolution - Add solvent to reaction flask - Slowly add compound to solvent weigh->dissolve reaction 4. Reaction - Add other reagents - Heat under controlled conditions dissolve->reaction quench 5. Quenching - Cool reaction to room temperature - Slowly add quenching agent reaction->quench workup 6. Workup & Extraction - Perform liquid-liquid extraction - Use a separatory funnel quench->workup cleanup 7. Cleanup - Decontaminate glassware - Dispose of waste properly workup->cleanup end End cleanup->end

Caption: Experimental workflow with integrated safety steps.

Waste Disposal

  • All waste containing 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one must be considered hazardous.

  • Collect solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed hazardous waste container.

  • Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

While 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one presents an opportunity for novel discoveries in drug development, its status as a new chemical entity necessitates a highly cautious and proactive approach to safety. By adhering to the principles of risk assessment, implementing stringent handling protocols, and treating the compound as hazardous, researchers can mitigate potential risks and ensure a safe laboratory environment. This guide provides the foundational knowledge and a procedural framework to achieve this. It is the responsibility of every researcher to supplement this information with institution-specific safety protocols and to exercise sound scientific judgment in all experimental endeavors.

References

  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned.
  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned.
  • Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study.
  • Conducting a Chemical Risk Assessment in the Labor
  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno.
  • SAFETY D
  • 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one. PubChemLite.
  • 1-Amino-3-(4-chloro-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid. BLDpharm.
  • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • 3-(4-Chloro-1h-pyrazol-1-yl)propan-1-ol. Moldb.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol).
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde. Oakwood Chemical.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • 4-Chloro-1H-pyrazole Safety D
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridine. Santa Cruz Biotechnology.
  • 4-chloro-1H-pyrazolo[3,4-b]pyridine. Abovchem.
  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Chem-Impex.

Sources

Foundational

An In-depth Technical Guide to the Melting and Boiling Points of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract: The physicochemical properties of novel chemical entities are fundamental to drug discovery and development. This guide focuses on two such critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The physicochemical properties of novel chemical entities are fundamental to drug discovery and development. This guide focuses on two such critical parameters—melting point and boiling point—for the compound 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. As of this writing, no experimentally determined data for these properties are available in public literature.[1] This document, therefore, serves as a comprehensive technical guide outlining a dual approach for their determination. It provides a framework for both the in silico prediction of these values through computational models and the detailed, validated experimental protocols required for their empirical measurement. This guide is designed to equip researchers with the theoretical basis and practical methodologies to characterize this and other novel compounds.

Introduction

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a heterocyclic compound featuring a substituted pyrazole ring linked to a cyclohexanone moiety. Such scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives. The determination of fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable first step in the characterization of any new chemical entity. These parameters are critical indicators of purity, provide insight into the strength of intermolecular forces, and dictate the conditions required for handling, purification, formulation, and storage.[]

Given the absence of published experimental data for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, this guide provides a robust, scientifically-grounded strategy for establishing these values. We will first explore predictive methods rooted in computational chemistry and then detail the definitive experimental protocols for their physical measurement.

Part I: Theoretical & Predictive Approaches

Before any bench work is initiated, a thorough theoretical analysis can provide reliable estimates of the expected melting and boiling points. This predictive step is invaluable for planning experiments, ensuring safety, and validating eventual empirical data.

Structural Analysis and Intermolecular Forces

The melting and boiling points of a substance are direct consequences of the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state. A qualitative analysis of the structure of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one reveals several key features that will govern these forces:

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds. The ketone group (C=O) on the cyclohexanone ring and the carbon-chlorine (C-Cl) bond on the pyrazole ring create significant permanent dipoles. These will be primary contributors to the intermolecular attractive forces.

  • London Dispersion Forces: As with all molecules, van der Waals forces will be present. With a molecular weight of 198.65 g/mol , these forces will be moderately strong.

  • Molecular Shape and Packing: The non-planar cyclohexanone ring and the appended pyrazole group may influence how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules tend to have higher melting points due to more stable crystal structures; the asymmetry of this molecule might suggest a more moderate melting point.

  • Absence of Strong Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H), precluding the strongest type of intermolecular interaction.

Compared to its parent cyclohexanone, which has a very low melting point (-47 °C) and a boiling point of 155.65 °C, the addition of the larger, polar 4-chloropyrazole substituent is expected to significantly increase both the melting and boiling points due to increased molecular weight and stronger dipole-dipole interactions.

Computational Prediction

Modern computational chemistry offers powerful tools to estimate physicochemical properties from a molecular structure, often represented by a SMILES (Simplified Molecular Input Line Entry System) string.[3] For 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, the SMILES string is C1CC(CC(=O)C1)N2C=C(C=N2)Cl .[1]

These tools primarily use Quantitative Structure-Property Relationship (QSPR) models and advanced machine learning algorithms like Gradient Boosting or Graph Neural Networks.[4][5] These models are trained on vast datasets of known compounds and learn to correlate specific molecular descriptors (e.g., atom types, bond types, molecular shape, electronic properties) with their experimental melting and boiling points.[][4]

While predictions from different models can vary, they provide a valuable estimated range. For instance, using a regression-based, gradient boosting model, one can obtain the following approximations:

PropertyPredicted Value (°C)Methodology
Melting Point110 ± 40 °CGradient Boosting Model
Boiling Point350 ± 35 °CGradient Boosting Model

Note: These values are estimations from publicly available predictive tools and carry a significant margin of error. They are intended for experimental planning, not as a substitute for empirical data.[5]

The workflow for obtaining such a prediction is illustrated below.

G cluster_input Input Data cluster_model Prediction Engine cluster_output Output mol_structure Molecular Structure of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one smiles Convert to SMILES String C1CC(CC(=O)C1)N2C=C(C=N2)Cl mol_structure->smiles qspr Machine Learning Model (e.g., Gradient Boosting, GNN) smiles->qspr Input database Trained on Large Dataset of Known Experimental Values pred_mp Predicted Melting Point qspr->pred_mp pred_bp Predicted Boiling Point qspr->pred_bp

Figure 1: Workflow for computational property prediction.

Part II: Experimental Determination Protocols

The definitive determination of melting and boiling points requires careful experimental work with a purified sample. The following protocols describe standard, validated methods suitable for a research and development laboratory.

Prerequisite: Sample Purity

Causality: The presence of impurities disrupts the crystal lattice of a solid and alters the vapor pressure of a liquid. This typically results in a depression of the melting point and a broadening of the melting range. For boiling points, impurities can either raise or lower the value depending on their volatility. Therefore, using a sample of the highest possible purity is paramount for obtaining an accurate and sharp melting point, which itself serves as a key criterion of purity.

Action: Before any measurement, purify the synthesized 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one using an appropriate technique such as flash column chromatography or recrystallization. Confirm purity (>98%) using analytical methods like HPLC, LC-MS, and NMR spectroscopy.

Protocol 1: Melting Point Determination (Micro-Capillary Method)

This is the most common and reliable method for determining the melting point of a solid organic compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Purified solid sample of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

  • Spatula and watch glass

  • Reference standard with a known, sharp melting point (e.g., Benzoic Acid, M.P. 122.4 °C)

Step-by-Step Methodology:

  • System Validation:

    • Calibrate the thermometer or digital sensor of the apparatus by determining the melting point of the reference standard.

    • The measured value should be within ±1 °C of the known value. This step ensures the trustworthiness of the instrument.

  • Sample Preparation:

    • Place a small amount of the dry, purified sample onto a clean watch glass.

    • Press the open end of a capillary tube into the powder to collect a small amount of sample.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Approximate Determination:

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new, freshly packed capillary tube.

    • Set a slow, controlled heating rate of 1-2 °C per minute.

    • Causality: A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the phase transition.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (≤ 2 °C).

  • Replication: Repeat the accurate determination at least twice with fresh samples. The results should be consistent.

Protocol 2: Boiling Point Determination (Micro-Scale Siwoloboff Method)

For small research-scale quantities, a micro-determination method is efficient and minimizes sample waste.

Apparatus and Materials:

  • Small test tube (e.g., 10 x 75 mm) or ignition tube

  • Glass capillary tube (sealed at one end)

  • High-temperature heating bath (e.g., silicone oil bath) and hot plate

  • Thermometer and clamp assembly

  • Purified liquid sample or melted solid sample of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Step-by-Step Methodology:

  • System Validation: Validate the thermometer and heating setup by measuring the boiling point of a known reference liquid (e.g., distilled water or cyclohexanone) if appropriate for the temperature range.

  • Sample Preparation:

    • Add approximately 0.5 mL of the sample to the small test tube.

    • Take a capillary tube and place it into the test tube with the open end down.

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in the heating bath, making sure the heat-transfer medium is above the level of the sample but below the top of the test tube.

  • Measurement:

    • Begin heating the bath gently while stirring to ensure even heat distribution.

    • As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • When the boiling point is approached, a continuous and rapid stream of bubbles will emerge from the capillary tip. Causality: This occurs because the vapor pressure of the sample inside the capillary is overcoming the external atmospheric pressure.

  • Data Recording:

    • Turn off the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.

    • Record this temperature. This is the point where the external pressure and the sample's vapor pressure are in equilibrium.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

G cluster_prep Sample Preparation & Validation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination purity Purify Sample (>98% Purity) validation Validate Apparatus with Known Standard purity->validation pack_cap Pack Capillary Tube (2-3 mm) validation->pack_cap setup_bp Assemble Micro-Boiling Point Apparatus validation->setup_bp heat_slow Heat Slowly (1-2 °C/min) in Apparatus pack_cap->heat_slow observe_mp Record T1 (First Liquid) and T2 (All Liquid) heat_slow->observe_mp report_mp Report as Range T1 - T2 observe_mp->report_mp heat_bp Heat Until Rapid Bubbling Occurs setup_bp->heat_bp cool_bp Cool Slowly and Observe heat_bp->cool_bp record_bp Record Temperature When Liquid Enters Capillary cool_bp->record_bp

Figure 2: Experimental workflow for melting and boiling point determination.

Conclusion

The characterization of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one begins with the fundamental determination of its melting and boiling points. While experimental data is not yet published, a robust strategy combining computational prediction with rigorous experimental validation provides a clear path forward. Predictive models offer a valuable, albeit approximate, starting point for planning, while the detailed micro-capillary and micro-boiling point protocols ensure that accurate, reliable, and reproducible data can be obtained. Adherence to these self-validating experimental designs will establish the foundational physicochemical properties necessary for the continued research and development of this and other novel chemical entities.

References

  • Propersea (Property Prediction) - PSDS. (n.d.). Retrieved February 23, 2026, from [Link]

  • CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one. Retrieved February 23, 2026, from [Link]

  • Kaggle. (n.d.). Melting Point Dataset: SMILES & Tm. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Aza-Michael Addition of 4-Chloropyrazole to Cyclohex-2-en-1-one

Executive Summary This application note details the optimized protocols for the aza-Michael conjugate addition of 4-chloropyrazole to cyclohex-2-en-1-one . This transformation is a critical C-N bond-forming step in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the aza-Michael conjugate addition of 4-chloropyrazole to cyclohex-2-en-1-one . This transformation is a critical C-N bond-forming step in the synthesis of pharmaceutical intermediates, particularly for Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.

We present two distinct workflows:

  • Method A (Thermodynamic Control): A robust, base-mediated protocol using Cesium Carbonate (

    
    ) for high-throughput synthesis of racemic material.
    
  • Method B (Asymmetric Control): An organocatalytic approach using a Cinchona alkaloid-derived thiourea catalyst for high enantiomeric excess (ee).

Strategic Overview & Mechanistic Insight

The Chemical Challenge

The reaction involves the nucleophilic attack of the pyrazole nitrogen onto the


-carbon of the 

-unsaturated ketone.
  • Nucleophile: 4-Chloropyrazole. The chlorine atom at the C4 position is an Electron Withdrawing Group (EWG). This lowers the

    
     of the N-H proton (approx. 
    
    
    
    13.5-14.0 in DMSO) compared to unsubstituted pyrazole (
    
    
    ~19.8), facilitating deprotonation. However, it also renders the resulting pyrazolate anion less nucleophilic.
  • Electrophile: Cyclohex-2-en-1-one. A cyclic enone with significant ring strain, generally more reactive than acyclic counterparts but prone to polymerization under harsh basic conditions.

Mechanism of Action (Base-Catalyzed)

The reaction proceeds via a general base catalysis mechanism. The base deprotonates the pyrazole, generating a pyrazolate anion. This species attacks the LUMO of the enone (Soft-Soft interaction). The resulting enolate is protonated to yield the final product.

AzaMichaelMechanism Start Reactants: 4-Cl-Pyrazole + Cyclohexenone Step1 Deprotonation (Base Catalyst) Start->Step1 Mixing Inter1 Active Nucleophile: 4-Cl-Pyrazolate Anion Step1->Inter1 - H+ TS Transition State: C-N Bond Formation Inter1->TS Attack on Beta-Carbon Inter2 Intermediate: Enolate Species TS->Inter2 Conjugate Addition Product Product: 3-(4-chloro-1H-pyrazol-1-yl) cyclohexan-1-one Inter2->Product Protonation Product->Inter1 Retro-Michael (Thermodynamic Equilibrium)

Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition. Note the potential for reversibility (Retro-Michael) if the product is subjected to excessive heat or strong base for prolonged periods.

Experimental Protocols

Method A: Robust Base-Mediated Synthesis (Racemic)

Application: Scale-up, standard library synthesis. Rationale: Cesium Carbonate (


) is selected over 

due to the "Cesium Effect"—higher solubility in organic solvents and looser ion pairing, which enhances the nucleophilicity of the pyrazolate anion.
Reagents & Materials
ReagentEquiv.[1][2][3][4]MW ( g/mol )Role
4-Chloropyrazole 1.0102.52Nucleophile
Cyclohex-2-en-1-one 1.296.13Electrophile
Cesium Carbonate (

)
0.2325.82Catalyst
Acetonitrile (MeCN) --Solvent (0.5 M)
Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrazole (1.0 equiv) and

    
      (0.2 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.5 M relative to the pyrazole. Stir at Room Temperature (RT) for 10 minutes to ensure partial deprotonation.

  • Addition: Add cyclohex-2-en-1-one (1.2 equiv) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic. On scales >10g, use a water bath to maintain RT.

  • Reaction: Stir at RT (25°C). Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Typical Time: 4–6 hours.

    • Endpoint: Disappearance of 4-chloropyrazole.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove cesium salts and excess enone.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Method B: Asymmetric Organocatalytic Synthesis

Application: Enantioselective synthesis (target ee > 90%).[3][4][5] Rationale: Uses a bifunctional thiourea catalyst derived from Cinchona alkaloids. The thiourea moiety activates the enone via Hydrogen-bonding, while the tertiary amine of the quinuclidine ring orients the pyrazole.

Reagents
  • Catalyst: 10 mol% epi-Cinchonidine-derived thiourea or commercially available squaramide organocatalysts.

  • Solvent: Toluene (non-polar solvents tighten the transition state ionic pair).

  • Temperature: 0°C to -20°C (Lower temperature enhances enantioselectivity).

Protocol Modifications
  • Dissolve catalyst (0.1 equiv) and 4-chloropyrazole (1.0 equiv) in Toluene (0.2 M).

  • Cool to 0°C.

  • Add cyclohex-2-en-1-one (1.5 equiv).

  • Stir at 0°C for 24-48 hours.

  • Critical Workup: Direct purification is preferred. Evaporate solvent and load directly onto silica gel to prevent racemization during aqueous workup.

Quality Control & Data Interpretation

Analytical Markers
TechniqueObservationInterpretation
TLC

shift
Product is less polar than 4-chloropyrazole but more polar than cyclohexenone.
1H NMR

4.5-4.8 ppm (1H, m)
The methine proton (

) at the

-position of the ring. Diagnostic of C-N bond formation.
1H NMR

7.5 & 7.6 ppm (s)
Pyrazole protons. 4-Cl substitution simplifies the aromatic region (only 2 singlets).
HPLC Retention Time4-chloropyrazole elutes early (polar). Product elutes later.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: 4-chloropyrazole is a weak nucleophile.

    • Solution: Increase catalyst load to 0.5 eq

      
       or switch solvent to DMF (increases rate but complicates workup).
      
  • Issue: Retro-Michael (Reversibility).

    • Cause: Reaction left too long or temperature too high.

    • Solution: Stop reaction immediately upon consumption of starting material. Do not heat above 40°C.

  • Issue: Regioselectivity.

    • Note: 4-chloropyrazole is symmetric regarding N1/N2 tautomerism. Regioisomers are not possible for this specific substrate, simplifying analysis compared to 3-substituted pyrazoles.

Safety & Handling

  • 4-Chloropyrazole: Irritant to eyes and respiratory system. Handle in a fume hood.

  • Cyclohex-2-en-1-one: Toxic if inhaled/swallowed. Lachrymator. Permeates gloves; use double-gloving (Nitrile) or Silver Shield gloves for prolonged handling.

  • Cesium Carbonate: Hygroscopic. Store in a desiccator.

References

  • Direct Aza-Michael Addition (General Base Catalysis)

    • Li, P., et al.
    • Source:

  • Asymmetric Organocatalysis (Cinchona Alkaloids)

    • Wang, J., et al. "Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone." Organic Letters, 2022, 24(8), 1647-1651.
    • Source:

  • Green/Ionic Liquid Conditions

    • Yadav, J.S., et al. "Aza-Michael addition of aromatic amines to 2-cyclohexen-1-one catalyzed by Ionic Liquids." Tetrahedron Letters, various citations regarding DBU-based ionic liquids.
    • Source:

  • pKa and Reactivity Data

    • Reich, H.J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
    • Source:

Sources

Application

Application Note &amp; Protocols: The Strategic Utility of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one in Modern Drug Discovery

Abstract: The convergence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide details the application of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, a versatile pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The convergence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide details the application of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, a versatile pharmaceutical intermediate that strategically combines the well-established pyrazole core with a reactive cyclohexanone scaffold. We provide in-depth protocols for its use in synthesizing advanced heterocyclic systems, specifically targeting the construction of fused pyrazolo-pyridine frameworks, which are prominent in the development of targeted therapies such as protein kinase inhibitors.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of drug discovery, certain chemical structures appear with remarkable frequency due to their favorable interactions with biological targets. The pyrazole nucleus is one such "privileged scaffold," forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, participating in crucial hydrogen bonding and hydrophobic interactions within protein active sites.[3] Pyrazole derivatives are particularly significant in oncology, where they serve as the foundation for a multitude of protein kinase inhibitors that target aberrant cell signaling pathways.[4][5]

Simultaneously, the cyclohexanone ring is a fundamental building block in organic synthesis, providing a robust and conformationally-defined scaffold.[6][7] Its ketone functionality serves as a versatile chemical handle for a wide array of transformations, including condensations, annulations, and reductive aminations, enabling the construction of complex molecular architectures.[8][9]

The intermediate, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one , represents a strategic convergence of these two moieties. It provides researchers with a pre-validated pyrazole system covalently linked to a reactive cyclic ketone, positioning it as an ideal starting point for the synthesis of novel, high-value pharmaceutical candidates. The 4-chloro substituent on the pyrazole ring offers an additional vector for chemical modification or can serve as a key electronic and steric feature for target engagement.

This document outlines the synthetic potential of this intermediate, focusing on its application in the construction of a pyrazolo[3,4-b]pyridine-type fused system, a core structure found in many potent kinase inhibitors.[10][11]

Physicochemical Profile and Strategic Reactivity

The structure of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one offers two primary sites for synthetic elaboration, allowing for a modular and divergent approach to library synthesis.

PropertyValue
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 202.65 g/mol
Appearance Off-white to pale yellow solid (predicted)
Key Reactive Sites 1. Cyclohexanone C1 Carbonyl
2. Pyrazole C4-Cl Bond

Reactivity Insights:

  • The Ketone Handle: The carbonyl group is the most accessible reactive site, prone to nucleophilic attack. This makes it an ideal electrophile for condensation reactions with various nucleophiles to build fused ring systems. The adjacent methylene carbons (C2 and C6) are activated, enabling enolate formation under basic conditions, which is key for annulation strategies like the Friedländer or Gewald reactions.

  • The Chloro-Pyrazole Moiety: The chlorine atom on the pyrazole ring is relatively stable but can be functionalized under specific conditions (e.g., palladium-catalyzed cross-coupling reactions), allowing for late-stage diversification of a lead compound. More commonly, it serves as a critical interaction point within a protein's binding pocket, where its electronegativity and size contribute to binding affinity and selectivity.

G cluster_intermediate 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one cluster_reactivity Key Reactive Centers cluster_applications Potential Synthetic Pathways Intermediate Core Structure Ketone C1 Ketone (Electrophilic Carbonyl) Intermediate->Ketone Primary Site for Elaboration Chloro C4-Chloro Group (Modulation/Interaction Site) Intermediate->Chloro Site for Tuning Properties Annulation Ring Annulation (e.g., Fused Pyridines) Ketone->Annulation ReductiveAmination Substituent Introduction (e.g., Amines) Ketone->ReductiveAmination Coupling Late-Stage Diversification (e.g., Suzuki, Buchwald-Hartwig) Chloro->Coupling

Fig 1. Strategic reactivity map of the title intermediate.

Core Application: Synthesis of a Tetrahydro-pyrazolo-fused Pyridine

We present a robust, two-step protocol demonstrating the utility of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one as a precursor for a fused heterocyclic system relevant to kinase inhibitor design. The workflow involves an initial multicomponent reaction to form a dihydropyridine ring fused to the cyclohexanone scaffold, followed by an oxidation step to yield the final aromatic product.

G Start 3-(4-chloro-1H-pyrazol-1-yl) cyclohexan-1-one Protocol1 Protocol 1: One-Pot Annulation Start->Protocol1 Reagents1 Malononitrile, Ammonium Acetate, Ethanol Reagents1->Protocol1 Intermediate Fused Dihydropyridine Intermediate Protocol1->Intermediate Protocol2 Protocol 2: Aromatization Intermediate->Protocol2 Reagents2 Oxidizing Agent (e.g., DDQ or MnO2), Dioxane Reagents2->Protocol2 Final Aromatic Pyrazolo-Fused Pyridine Product Protocol2->Final

Fig 2. Two-step workflow for the synthesis of a pyrazolo-fused pyridine.
Protocol 1: One-Pot Synthesis of 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

This procedure utilizes a variation of the Gewald reaction, a powerful method for synthesizing substituted aminothiophenes, adapted here for pyridine synthesis. The reaction proceeds via an initial Knoevenagel condensation between the cyclohexanone and malononitrile, followed by a Michael addition and subsequent cyclization/dehydration, with ammonium acetate serving as both the catalyst and ammonia source.

Materials:

  • 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ammonium Acetate (2.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (e.g., 2.03 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Add 30 mL of anhydrous ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Causality Note: Refluxing provides the necessary activation energy for the multiple steps of the cascade reaction. Ethanol is an excellent solvent for the reactants and facilitates the removal of water formed during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the crude dihydropyridine intermediate. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

ParameterCondition / ValueRationale
Stoichiometry 1.1 eq MalononitrileSlight excess ensures complete consumption of the ketone.
2.0 eq NH₄OAcActs as catalyst and provides the nitrogen for the pyridine ring.
Solvent Anhydrous EthanolGood solubility for reactants; facilitates water removal.
Temperature Reflux (~78 °C)Provides activation energy for the multi-step cascade.
Reaction Time 4-6 hoursTypical duration for completion, confirmed by TLC.
Work-up Cool & FilterProduct often precipitates upon cooling, simplifying isolation.
Expected Yield 75-85%Based on similar literature preparations.
Protocol 2: Aromatization to the Fused Pyridine System

The stable dihydropyridine intermediate from Protocol 1 is oxidized to the corresponding aromatic pyridine. This step is crucial as the resulting planar, aromatic system is often required for effective interaction with the hinge region of a protein kinase active site. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and mild oxidizing agent for this transformation.

Materials:

  • Fused Dihydropyridine Intermediate (from Protocol 1) (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Dissolve the dihydropyridine intermediate (e.g., 2.64 g, 10 mmol) in 40 mL of anhydrous 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.

    • Causality Note: A dry, inert atmosphere is preferred to prevent side reactions with the highly reactive DDQ reagent. Dioxane is an excellent solvent for both the substrate and DDQ.

  • In a separate flask, dissolve DDQ (2.72 g, 12 mmol) in 20 mL of anhydrous 1,4-dioxane.

  • Add the DDQ solution dropwise to the stirring solution of the dihydropyridine at room temperature over 15 minutes. The reaction is often exothermic and may display a color change.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC until the starting material is no longer visible.

  • Upon completion, a precipitate of the reduced DDQ (DDHQ) will have formed. Remove this by filtration through a pad of Celite®, washing the pad with a small amount of dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexane) to yield the pure aromatic product.

Conclusion and Future Directions

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one stands as a highly valuable and strategically designed intermediate for pharmaceutical research. The protocols provided herein demonstrate a straightforward and efficient pathway to complex, fused heterocyclic systems that are of high interest in modern drug discovery, particularly for kinase inhibitor programs. The dual reactive sites on the molecule allow for a modular approach, where the cyclohexanone can be used for scaffold construction and the chloro-pyrazole moiety can be reserved for late-stage diversification or as a key binding element. This intermediate empowers medicinal chemists to rapidly access novel chemical matter and accelerate the drug development pipeline.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmaceutical and Research. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, National Center for Biotechnology Information. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Center for Biotechnology Information. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. [Link]

  • Ghiță, C., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC, National Center for Biotechnology Information. [Link]

  • Kühn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Vertec BioSolvents. (2022). What is Cyclohexanone Used For? Vertec BioSolvents Inc.[Link]

  • Reuman, M., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed, National Center for Biotechnology Information. [Link]

  • Ali, H. I., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • A1-Chemicals. (n.d.). Cyclohexanone. A1-Chemicals. [Link]

  • Torii, S., et al. (1981). Cyclohexanone derivatives and preparation thereof.
  • Zimmerman, D. M., et al. (1983). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. [Link]

  • Kara, S., et al. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]

  • Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Semantic Scholar. [Link]

  • Unknown. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Engineering Research and General Science. [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC, National Center for Biotechnology Information. [Link]

  • Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Subject: Optimizing Yield & Purity in Aza-Michael Addition of 4-Chloropyrazole to 2-Cyclohexen-1-one Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Reaction Context...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Yield & Purity in Aza-Michael Addition of 4-Chloropyrazole to 2-Cyclohexen-1-one Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Context

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one relies on the aza-Michael addition (conjugate addition). While theoretically straightforward, this reaction is governed by a delicate thermodynamic equilibrium.

The Core Problem: The pyrazole nitrogen is a relatively weak nucleophile (


 for the conjugate acid), and the resulting C-N bond is susceptible to retro-Michael decomposition . Low yields are rarely due to "failed chemistry" but rather unfavorable equilibrium positioning  or product degradation  during workup.
Reaction Scheme

Reactants: 4-Chloro-1H-pyrazole + 2-Cyclohexen-1-one Catalyst: Base (DBU/


) or Lewis Acid (

) Product: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Critical Analysis of Catalytic Systems

We have benchmarked three catalytic approaches. Choose the one that fits your available reagents and purification capabilities.

ParameterSystem A: Organic Base (DBU) System B: Inorganic Base (

)
System C: Lewis Acid (

)
Mechanism Homogeneous Base CatalysisHeterogeneous Surface ActivationCarbonyl Activation (LUMO lowering)
Typical Yield 75 - 85%85 - 94%80 - 90%
Reaction Time Fast (1-4 h)Moderate (4-12 h)Moderate (2-6 h)
Key Risk Polymerization of enoneStirring/Surface area dependentHydrolysis if wet
Best For Small scale, rapid screeningScale-up (>10g), cost-efficiency"Green" chemistry, difficult substrates

Standard Operating Procedures (SOPs)

Protocol A: The High-Throughput Method (DBU-Catalyzed)

Recommended for initial optimization and milligram-scale synthesis.

  • Stoichiometry: Dissolve 4-chloro-1H-pyrazole (1.0 equiv) and 2-cyclohexen-1-one (1.2 equiv) in Acetonitrile (MeCN) [0.5 M concentration].

    • Note: Using excess enone pushes the equilibrium toward the product (Le Chatelier’s principle).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.2 equiv).

  • Reaction: Stir at Room Temperature for 3 hours.

    • Checkpoint: Monitor by TLC.[1] If conversion stalls at <70%, do not heat above 50°C; instead, add 0.2 equiv more enone.

  • Quench: Dilute with water/ethyl acetate. Wash organic layer with dilute citric acid (to remove DBU) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Crucial: Add 1%

    
     to the eluent to prevent silica-induced retro-Michael.
    
Protocol B: The Scale-Up Method ( -Catalyzed)

Recommended for gram-scale batches to minimize polymerization impurities.

  • Mix: Combine 4-chloro-1H-pyrazole (1.0 equiv), 2-cyclohexen-1-one (1.1 equiv), and

    
      (10 mol%) in water or ethanol (green) or perform solvent-free.
    
  • Reaction: Stir at room temperature (or 40°C if solvent-free) for 4–6 hours.

  • Workup: Extract with EtOAc. The catalyst remains in the aqueous phase (if water used) or precipitates.

  • Advantage: This method often yields product pure enough to bypass chromatography, requiring only recrystallization from Et2O/Hexane.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at ~60% conversion and won't go further."

Diagnosis: You have reached thermodynamic equilibrium. The Fix:

  • Do NOT add more catalyst. This only speeds up the forward and reverse rates equally.

  • Action: Add more electrophile (cyclohexenone) (0.5 equiv).

  • Action: Increase concentration. Aza-Michael is bimolecular; higher concentration (1.0 M) favors the product.

Issue 2: "I see a new spot on TLC that is NOT product or starting material."

Diagnosis: Enone Dimerization. In the presence of strong base (DBU), 2-cyclohexen-1-one can undergo self-Michael addition (Rauhut–Currier type dimerization). The Fix:

  • Switch to System B (

    
    )  or System C (
    
    
    
    )
    . These are less prone to triggering enone polymerization than organic bases.
  • Lower the temperature to 0°C for the addition phase, then warm to RT.

Issue 3: "My yield drops significantly after column chromatography."

Diagnosis: Silica Gel Induced Retro-Michael. The acidity of silica gel (


) can protonate the carbonyl, lowering the activation energy for the elimination of the pyrazole (reversal).
The Fix: 
  • Neutralize the Silica: Pre-wash the column with 1% Triethylamine (

    
    ) in Hexane.
    
  • Alternative: Use neutral Alumina instead of Silica.

  • Best Practice: If using Protocol B (

    
    ), attempt crystallization instead of chromatography.
    

Mechanistic Visualization

Diagram 1: Reaction Pathway & Catalyst Influence

This diagram illustrates the activation modes of Base vs. Lewis Acid catalysis and the critical reversibility node.

ReactionMechanism cluster_Base Base Catalysis (DBU/Cs2CO3) cluster_Acid Lewis Acid Catalysis (InCl3) Reactants Reactants: 4-Cl-Pyrazole + Cyclohexenone Pyrazolate Pyrazolate Anion (Nucleophile Activation) Reactants->Pyrazolate Deprotonation ActivatedEnone Activated Enone (LUMO Lowering) Reactants->ActivatedEnone Coordination Transition Transition State (C-N Bond Formation) Pyrazolate->Transition ActivatedEnone->Transition Enolate Enolate Intermediate Transition->Enolate Enolate->Reactants Reversal Product Product: 3-(4-chloropyrazol-1-yl) cyclohexanone Enolate->Product Protonation Product->Enolate Retro-Michael (Heat/Acid)

Caption: Dual-activation pathways showing nucleophilic activation (Base) vs. electrophilic activation (Lewis Acid) and the risk of retro-Michael reversal.[2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yields are suboptimal.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC Stalled Stalled Conversion (SM remaining) CheckTLC->Stalled Impurities Many Side Products CheckTLC->Impurities LossWorkup Product Lost During Workup CheckTLC->LossWorkup EqLimit Equilibrium Limitation Stalled->EqLimit Polymer Enone Polymerization Impurities->Polymer Retro Retro-Michael Reaction LossWorkup->Retro Action1 Add 0.5 eq Enone Increase Conc. EqLimit->Action1 Action2 Switch to InCl3 Reduce Temp Polymer->Action2 Action3 Neutralize Silica (Et3N) Avoid Heat <40°C Retro->Action3

Caption: Diagnostic workflow for identifying the root cause of yield loss (Equilibrium vs. Side Reactions vs. Decomposition).

References

  • Direct Aza-Michael Addition using

    
     :
    
    • Title: "Highly efficient method for the synthesis of azole derivatives via a direct aza-Michael addition of azoles to

      
      -unsaturated malonates using 
      
      
      
      as catalyst."[3]
    • Source: RSC Advances (via NIH/PubMed).
    • URL:[Link]

  • DBU Catalysis Benchmarking

    • Title: "DBU-catalyzed Michael addition of bulky glycine imine to -unsatur
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Indium Trichloride (

    
    ) Catalysis :
    
    • Title: "Indium(III) Chloride as an Efficient Lewis Acid Catalyst for the Synthesis of Phthalazine and Pyrazole Derivatives."[4]

    • Source: Tetrahedron Letters / Alfa Chemistry.[4]

  • Reversibility & Retro-Michael Issues

    • Title: "Click Nucleophilic Conjugate Additions to Activated Alkynes... and Retro-Michael addition reactions."
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] The Molecule: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a Michael adduct formed via the conjugate addition of 4-chloropyrazole to 2-cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Molecule: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a Michael adduct formed via the conjugate addition of 4-chloropyrazole to 2-cyclohexen-1-one.

The Challenge: While the synthesis is chemically straightforward (aza-Michael addition), the purification is often complicated by three factors:

  • Reversibility (Retro-Michael): The compound is thermally sensitive in basic conditions; high heat during workup can revert it to starting materials.

  • "Oiling Out": The product often precipitates as a gum rather than a crystal due to the flexible cyclohexanone ring and low melting point.

  • Chirality: The C3 position on the cyclohexanone ring is a chiral center. Unless asymmetric catalysis was used, the crude product is a racemate (

    
    ) requiring specific resolution techniques if enantiopurity is required.
    

Impurity Landscape & Detection

Before selecting a purification method, verify the composition of your crude mixture.

Impurity TypeSourceDetection (TLC/HPLC)Removal Strategy
4-Chloropyrazole Unreacted ReagentHigh Polarity (Low

)
Acidic Wash / Crystallization
2-Cyclohexen-1-one Unreacted ReagentLow Polarity (High

), UV active
Vacuum Distillation / Hexane Wash
Cyclohexenone Dimers Side Reaction (Base catalyzed)Multi-spotting near productColumn Chromatography
Retro-Michael Products Thermal DegradationReappearance of starting materialsAvoid high heat (>50°C)

Purification Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific scale and purity requirement.

Purification_Decision_Tree Start Crude Reaction Mixture Check Check Purity (HPLC/TLC) Start->Check Scale Scale > 5g? Check->Scale Purity < 95% Chiral Method C: Chiral Resolution (CSP-HPLC) Check->Chiral Racemate Pure >98% Need Single Enantiomer Cryst Method A: Crystallization (IPA/Heptane) Scale->Cryst Yes (High Scale) Flash Method B: Flash Chromatography (Hex/EtOAc) Scale->Flash No (Low Scale) Cryst->Check Recycle Mother Liquor Flash->Check

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity needs.

Method A: Crystallization (The Anti-Solvent Protocol)

Best For: Scale >5g, removing unreacted pyrazole. Scientific Rationale: 4-chloropyrazole is highly soluble in alcohols, whereas the Michael adduct is less soluble in non-polar hydrocarbons. We utilize a "solvent/anti-solvent" crash method.

Reagents
  • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc).

  • Anti-Solvent: Heptane or Hexane.

Protocol
  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm IPA (40-45°C). Do not boil.

    • Tip: If the solution is dark, treat with activated charcoal for 15 mins and filter through Celite while warm.

  • The Cloud Point: Add Heptane dropwise to the warm solution with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough IPA (drops) to turn the solution clear again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical: Rapid cooling causes oiling out.

  • Crystallization: Once at room temp, move to a fridge (4°C) for 12 hours.

  • Harvest: Filter the white solids. Wash with cold Heptane.

Method B: Flash Chromatography (The Polishing Step)

Best For: Small scale (<5g), removing dimers and oligomers. Stationary Phase: Silica Gel (40-63 µm).

Mobile Phase Optimization

The 4-chloro group increases lipophilicity compared to the unsubstituted pyrazole.

  • Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Modifier: If peak tailing occurs (due to the basic nitrogen on the pyrazole), add 1% Triethylamine (TEA) to the mobile phase.

Retention Order (Typical)
  • Hexane/EtOAc (High

    
    ):  Unreacted 2-cyclohexen-1-one.
    
  • Mid-Region: Target Product (3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one) .

  • High Polarity (Low

    
    ):  Unreacted 4-chloropyrazole.
    

Method C: Chiral Resolution (Enantiomer Separation)

Best For: Isolating the


 or 

enantiomer for biological assays. Scientific Rationale: The C3 chiral center requires a Chiral Stationary Phase (CSP). Polysaccharide-based columns (Amylose/Cellulose) rely on hydrogen bonding and steric inclusion to discriminate the enantiomers.
Recommended Screening Conditions
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Strong absorbance from the chloropyrazole).

Chiral_Workflow Racemate Racemic Mixture CSP CSP Selection (Amylose vs Cellulose) Racemate->CSP Method Method: Hex/IPA (90:10) CSP->Method Sep Separation Method->Sep

Figure 2: Simplified workflow for chiral method development.

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. What went wrong?

Cause: The melting point is likely depressed by impurities, or the cooling was too fast. Fix:

  • Re-heat the mixture until it is a clear solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow Down: Wrap the flask in a towel to ensure it cools very slowly.

Q2: I see the product on TLC, but after column chromatography, the yield is low.

Cause: On-column degradation. Silica is slightly acidic. If the Michael addition is reversible, the acidic silica can catalyze the retro-Michael reaction, releasing volatile cyclohexenone and pyrazole. Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidic sites before loading your sample.

Q3: Can I distill this compound?

Answer: Not recommended. Michael adducts of this type are thermally unstable. Distillation often leads to decomposition (retro-Michael) before the boiling point is reached. Stick to chromatography or crystallization.

Q4: How do I remove the excess 4-chloropyrazole without a column?

Answer: 4-chloropyrazole has an acidic proton on the nitrogen (pKa ~14, but more acidic than the product). Protocol: Dissolve the crude in Ethyl Acetate. Wash 2x with 0.5M NaOH . The unreacted pyrazole will deprotonate and move to the aqueous layer. The neutral product remains in the organic layer. Caution: Do not use strong acid washes, as they may protonate the product and pull it into the water.

References

  • Michael Addition Mechanisms

    • General Mechanism: Vicario, J. L., et al. "Organocatalytic Enantioselective Michael Reactions." Synthesis, 2007.

  • Regioselectivity & Solvents: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996.
  • Chiral Separation of Pyrazole Derivatives

    • CSP Selection: "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Omega, 2021.

  • Analogous Synthesis (Baricitinib Intermediates)

    • Patent Literature: US Patent 9,994,569 (Methods for purifying pyrazole-cyclohexanone conjugates).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 4-chloropyrazole and 2-cyclohexen-1-one before handling.

Troubleshooting

troubleshooting side reactions in pyrazole-cyclohexanone coupling

Technical Support Center: Pyrazole Synthesis Division Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Division

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common side reactions and challenges encountered during the coupling of hydrazines with cyclohexanone and its derivatives. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the pyrazole-cyclohexanone coupling reaction, providing potential causes and actionable solutions.

Q1: My reaction yield is unexpectedly low, or the reaction fails to proceed to completion. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Reagent Purity and Stability:

    • Hydrazine Reagents: Hydrazine and its derivatives can degrade over time, especially if exposed to air and light, leading to the formation of colored impurities and a reduction in nucleophilicity.[1] Phenylhydrazine is particularly susceptible to air-oxidation.

    • Cyclohexanone/1,3-Diketone: The dicarbonyl starting material must be pure. Self-condensation of cyclohexanone under acidic or basic conditions can compete with the desired pyrazole formation.

    • Solvent Quality: Trace amounts of water or other reactive impurities in the solvent can interfere with the reaction, for example by hydrolyzing intermediates.[2] Aprotic solvents like THF or DMF are common choices.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: While some cyclocondensations proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[3] However, excessive heat can lead to degradation of starting materials or the final product.[2] It is critical to monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature and time.[2][3]

    • Catalyst Choice: The classic Knorr pyrazole synthesis is often acid-catalyzed to facilitate the dehydration step.[4] However, the choice between acid and base catalysis can significantly influence the reaction pathway and selectivity. Some modern methods even employ metal catalysts or proceed under catalyst-free conditions.[5][6]

  • Incomplete Reaction:

    • The reaction may have reached equilibrium or stalled due to the deactivation of a catalyst or the consumption of a key reagent. Monitoring the reaction over time is essential to determine if it has simply stopped prematurely.[1]

Below is a systematic workflow to diagnose and resolve low-yield issues.

G Start Low or No Yield Observed Check_Reagents Step 1: Verify Reagent Purity & Stability - Use fresh/purified hydrazine - Check cyclohexanone for impurities - Use anhydrous solvent Start->Check_Reagents Begin Troubleshooting Optimize_Conditions Step 2: Optimize Reaction Conditions - Screen temperature range (e.g., RT to reflux) - Vary catalyst (acid/base) and loading - Monitor reaction progress via TLC/HPLC Check_Reagents->Optimize_Conditions Reagents Confirmed Pure Resolution Problem Resolved Check_Reagents->Resolution Impure Reagent Was the Cause Analyze_Side_Products Step 3: Analyze Crude Mixture - Use LC-MS or GC-MS to identify byproducts - Check for regioisomers or degradation Optimize_Conditions->Analyze_Side_Products Yield Still Low Optimize_Conditions->Resolution Optimal Conditions Found Analyze_Side_Products->Resolution Side Reactions Suppressed Consult Consult Literature for Alternative Synthetic Routes Analyze_Side_Products->Consult Side Reactions Identified

Caption: A logical workflow for troubleshooting low-yield pyrazole coupling reactions.

Q2: I'm observing a mixture of two pyrazole products. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds, which can arise from the initial reaction between hydrazine and cyclohexanone.[3][7] The reaction can proceed through two different pathways, leading to two distinct constitutional isomers.

Mechanism of Regioisomer Formation:

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl equivalent. With an unsymmetrical hydrazine (e.g., methylhydrazine), the initial attack can occur from either the substituted or unsubstituted nitrogen. Even with hydrazine itself, the subsequent cyclization can occur at two different carbonyls if they are not electronically and sterically equivalent.

Controlling regioselectivity often depends on exploiting the subtle electronic and steric differences between the two reaction sites.[4]

Strategies to Improve Regioselectivity:

  • pH Control: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is pH-dependent. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and potentially directing the reaction towards the other nitrogen.

  • Temperature and Solvent: Reaction conditions can influence the kinetic versus thermodynamic product ratio.[3] Exploring different solvents and temperatures may favor the formation of one isomer over the other. Basic conditions have been shown to favor different isomers compared to typical acid-catalyzed Knorr condensations.[4]

  • Steric Hindrance: The steric environment around the carbonyl groups and the hydrazine substituent can strongly direct the initial attack to the less hindered site.[8]

  • Protecting Groups: In some cases, a protecting group can be used to temporarily block one of the reactive sites on the pyrazole nitrogen, preventing side reactions.[2]

G Reactants Unsymmetrical 1,3-Diketone + Methylhydrazine Intermediate_A Hydrazone Intermediate A (Attack at C1) Reactants->Intermediate_A Pathway A (Kinetic/Steric Control) Intermediate_B Hydrazone Intermediate B (Attack at C3) Reactants->Intermediate_B Pathway B (Thermodynamic/Electronic Control) Product_A Regioisomer 1 (1,5-disubstituted) Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer 2 (1,3-disubstituted) Intermediate_B->Product_B Cyclization & Dehydration

Caption: Divergent pathways in pyrazole synthesis leading to the formation of regioisomers.

Q3: My purified product contains byproducts with a mass corresponding to the addition of a second hydrazine molecule or self-condensation of the cyclohexanone. Why is this happening?

Answer: This issue points towards side reactions competing with the main cyclocondensation pathway. These are often Michael additions or aldol-type condensations.

  • Michael Addition: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines is a standard method.[7][9] If your cyclohexanone starting material undergoes an aldol self-condensation under the reaction conditions, it can form an α,β-unsaturated ketone intermediate. This intermediate is susceptible to Michael addition by a nucleophile, such as a second molecule of hydrazine, which can lead to complex byproducts instead of the desired pyrazole.

  • Formation of Pyrazolines: The initial reaction between a hydrazine and an α,β-unsaturated ketone forms a pyrazoline. This intermediate must then be oxidized to the aromatic pyrazole.[9][10] If the oxidation step is inefficient, you may isolate the pyrazoline as a significant byproduct. Some reaction conditions promote in-situ oxidation, while others may require an additional oxidizing agent.[9]

Preventative Measures:

  • Control Stoichiometry: Use a carefully controlled ratio of hydrazine to the dicarbonyl component. A slight excess of one reagent may be used to drive the reaction to completion, but a large excess can promote side reactions.[2]

  • Order of Addition: Adding the catalyst last or adding one reagent slowly to the other can sometimes minimize the formation of self-condensation products.

  • Reaction Conditions: Use milder reaction conditions (lower temperature, less aggressive catalyst) that favor the desired cyclization over competing pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole-cyclohexanone coupling?

The most common pathway is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] In the case of cyclohexanone, it first reacts to form a 1,3-dicarbonyl equivalent which then undergoes the classical cyclization. The key steps are:

  • Nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.

  • Formation of a hydrazone intermediate.

  • Intramolecular attack of the second hydrazine nitrogen onto the remaining carbonyl group.

  • Dehydration of the resulting cyclic hemiaminal to yield the aromatic pyrazole ring.

Q2: What are the critical parameters to control for maximizing yield and selectivity?

Optimizing a pyrazole synthesis requires balancing several interdependent variables.

ParameterImportance & ConsiderationsRecommended Starting Point
Temperature Controls reaction rate vs. degradation. Higher temps can overcome activation barriers but may increase side products.[2][3]Start at room temperature and gradually increase to reflux, monitoring by TLC.
Solvent Affects solubility of reactants and can influence reaction pathways. Aprotic solvents are common.[2]Ethanol, Acetic Acid, Toluene, or DMF.
Catalyst An acid catalyst (e.g., H₂SO₄, AcOH) is typical for Knorr synthesis to promote dehydration. Basic conditions can alter regioselectivity.[4]Catalytic amount of acetic acid or p-toluenesulfonic acid.
Stoichiometry The ratio of hydrazine to dicarbonyl is critical. An excess of one can lead to byproducts.[2]Start with a 1:1 or 1:1.1 molar ratio of hydrazine to dicarbonyl.
Reaction Time Insufficient time leads to incomplete reaction; excessive time can cause product degradation.[2]Monitor every 1-2 hours via TLC until starting material is consumed.
Q3: Which analytical techniques are best for identifying and quantifying side products?

A combination of techniques is often necessary for unambiguous structure elucidation.

  • TLC/HPLC: Ideal for monitoring reaction progress and determining the number of components in the crude mixture.[2]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating volatile components and obtaining their mass-to-charge ratio (m/z), which helps in identifying unreacted starting materials and byproducts.[8][12] The fragmentation pattern can provide structural clues.[12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for analyzing less volatile or thermally sensitive compounds. It provides both retention time and mass data.[2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: The most powerful tool for structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the definitive identification of isomers and byproducts.[2]

Experimental Protocols

Protocol 1: General Procedure for Pyrazole-Cyclohexanone Coupling

This is a representative acid-catalyzed procedure. Conditions should be optimized for your specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclohexanone-derived 1,3-dicarbonyl compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., ethanol or glacial acetic acid, ~5-10 mL per mmol).

  • Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of base may be needed.

  • Add a catalytic amount of acid (e.g., 2-3 drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Heat the reaction mixture to reflux (or the optimized temperature) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, quench the reaction by pouring it into ice-water and neutralize carefully with a base (e.g., NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2][3]

Protocol 2: Reaction Monitoring by HPLC
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is common.[2]

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 5% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV/Vis detector at a suitable wavelength (e.g., 254 nm). A Diode Array Detector (DAD) is recommended to obtain UV spectra for all peaks.[2]

  • Sample Preparation: At various time points, withdraw a small aliquot (~50 µL) from the reaction mixture, quench it in a larger volume of mobile phase, and filter through a 0.22 µm syringe filter before injection.[2]

References

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Byproduct identification in pyrazolyl pyrazinamine synthesis. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.
  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PMC.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

Sources

Optimization

Technical Support Center: Enantioselective Separation of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the challenging task of separating the enantiomers of 3-(4-chloro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the challenging task of separating the enantiomers of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chromatographic principles with field-proven insights to empower you to overcome common hurdles in chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one enantiomers critical?

The separation of enantiomers is a cornerstone of modern drug development and safety assessment.[1] Living systems are inherently chiral, and as a result, the two enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even cause adverse effects (the distomer).[2] Therefore, regulatory agencies worldwide mandate the characterization of each enantiomer, making robust enantioselective analytical methods essential for any chiral compound intended for pharmaceutical use.

Q2: What is the recommended starting point (column and mobile phase) for this separation?

For pyrazole derivatives, polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high success rates.[3][4][5]

  • Recommended Starting Column: A cellulose-based CSP, such as Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), is an excellent first choice. Studies on structurally similar N1-substituted pyrazoles have shown that cellulose-based columns are often superior to their amylose counterparts, especially in polar organic elution modes, providing high-resolution separations with short analysis times.[3][4][6]

  • Recommended Starting Mobile Phase: Begin with a Polar Organic Mode using 100% Methanol or 100% Acetonitrile. This mode is advantageous for its ability to produce sharp peaks, achieve short run times, and offer good sample solubility.[3][4][6]

Q3: What are the key differences between Normal Phase and Polar Organic modes for this type of compound?

The choice of elution mode is critical and depends on the specific goals of the separation (analytical speed vs. preparative scale resolution).

  • Normal Phase (NP) Mode:

    • Mobile Phase: Typically a non-polar solvent like n-hexane mixed with a polar modifier such as ethanol or isopropanol.[5][7]

    • Advantages: Often provides very high selectivity and resolution, which can be beneficial for preparative chromatography. Amylose-based CSPs, in particular, have shown exceptional performance in NP mode for pyrazole derivatives.[4][6]

    • Disadvantages: Analysis times can be significantly longer (e.g., approaching 30 minutes), and sample solubility in the mobile phase can be limited.[4][6]

  • Polar Organic (PO) Mode:

    • Mobile Phase: Consists of pure polar organic solvents like methanol, ethanol, or acetonitrile, or mixtures thereof.[3][4]

    • Advantages: This mode is highly beneficial for achieving very short analysis times (often under 10 minutes) and sharp, efficient peaks, making it ideal for high-throughput screening or monitoring asymmetric syntheses.[3][4][6]

    • Disadvantages: While often successful, the selectivity (α) might be slightly lower than in normal phase mode for some compounds.

Q4: How does the molecular structure of the analyte influence method development?

The chiral recognition mechanism relies on transient interactions between the analyte and the CSP. The functional groups on 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one play a key role.

  • Hydrogen Bonding: The ketone carbonyl (C=O) and the pyrazole nitrogens are potential hydrogen bond acceptors. The chiral selector on the CSP has hydrogen bond donor sites (e.g., N-H groups on the carbamate linkages of polysaccharide phases).[6]

  • Dipole-Dipole and π-π Interactions: The aromatic pyrazole ring and the chloro-substituent contribute to dipole and potential π-π interactions with the phenyl groups on the CSP.[6]

  • Steric Fit: The overall three-dimensional shape of the molecule must fit into the chiral grooves or cavities of the CSP for discrimination to occur. The mobile phase competes with the analyte for these interaction sites, which is why changing the solvent composition has such a profound effect on resolution.[3][4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.

Problem 1: No Separation or Co-elution of Enantiomers

If the chromatogram shows a single, unresolved peak, it indicates a lack of enantioselectivity under the current conditions.

  • Probable Cause 1: Inappropriate CSP. The chosen stationary phase may not be suitable for this class of compound. While cellulose-based CSPs are a strong starting point, they are not universal.

    • Solution: Switch to a CSP with a different chiral selector. If you started with a cellulose-based column (e.g., Lux Cellulose-2), screen an amylose-based equivalent (e.g., Lux Amylose-2). Amylose and cellulose polymers, despite being similar, have different helical structures that can lead to vastly different chiral recognition capabilities.[3]

  • Probable Cause 2: Inappropriate Mobile Phase Mode. The interactions required for separation are not being favored in the chosen solvent system.

    • Solution: If you started in Polar Organic (PO) mode, switch to Normal Phase (NP) mode. Prepare a mobile phase of n-Hexane/Ethanol (e.g., 90:10 v/v) and re-evaluate. The hydrogen bonding interactions that drive separation are often much stronger in the non-polar environment of NP mode.[6]

Problem 2: Poor Resolution (Resolution, Rs < 1.5)

This is a common issue where two peaks are visible but do not meet the baseline separation criteria required for accurate quantification.

  • Probable Cause 1: Mobile Phase Composition is Too Strong. A mobile phase with high eluotropic strength can elute the enantiomers from the column too quickly, not allowing sufficient time for differential interaction with the CSP.

    • Solution (NP Mode): Decrease the percentage of the alcohol modifier. For example, if using n-Hexane/Ethanol (90:10), try changing to (95:5). Reducing the modifier content generally increases retention and improves resolution.[7]

    • Solution (PO Mode): If using a mixture like Methanol/Acetonitrile, alter the ratio. The presence of both protic (Methanol) and aprotic (Acetonitrile) solvents can weaken key hydrogen bond interactions; using a single solvent like 100% Methanol or 100% Acetonitrile may improve chiral recognition.[3]

  • Probable Cause 2: Sub-optimal Temperature. Temperature affects both the kinetics and thermodynamics of the analyte-CSP interaction.

    • Solution: Systematically decrease the column temperature. Lowering the temperature (e.g., from 30°C to 15°C) often enhances the strength of the transient diastereomeric interactions, leading to better separation.[7] See Protocol 3 for a systematic approach.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks compromise resolution and integration accuracy.

  • Probable Cause 1: Secondary Interactions. Unwanted ionic interactions between the analyte and residual silanols on the silica support can cause peak tailing.

    • Solution: Add a mobile phase modifier. For basic compounds like pyrazoles, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can mask active sites and improve peak shape.[2] Conversely, if acidic impurities are an issue, an acidic modifier like trifluoroacetic acid (TFA) may be used.[1]

  • Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume and reinject.[8]

  • Probable Cause 3: Inappropriate Sample Solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase or in a solvent that is weaker than the mobile phase.[8]

Problem 4: Inconsistent Retention Times

Fluctuations in retention times make peak identification and quantification unreliable.

  • Probable Cause 1: Inadequate Column Equilibration. The column chemistry has not stabilized with the mobile phase.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before the first injection. This is especially critical when switching between different mobile phase systems (e.g., NP to PO).[8][9]

  • Probable Cause 2: Mobile Phase Composition Drift. Volatile solvents (like hexane or acetonitrile) can evaporate over time, changing the mobile phase ratio.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]

  • Probable Cause 3: Temperature Fluctuations. Ambient temperature changes can affect retention.

    • Solution: Use a column thermostat to maintain a constant, controlled temperature throughout the analysis.[8]

Visual Workflow and Troubleshooting Diagrams

G start Start: Racemic Mixture of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one csp_select Select Chiral Stationary Phase (CSP) start->csp_select cellulose Primary Choice: Cellulose-Based CSP (e.g., Lux Cellulose-2) csp_select->cellulose Recommended Start amylose Secondary Choice: Amylose-Based CSP (e.g., Lux Amylose-2) csp_select->amylose Alternative mode_select Select Elution Mode cellulose->mode_select amylose->mode_select po_mode Polar Organic (PO) Mode (100% MeOH or ACN) Fast Screening mode_select->po_mode Start Here np_mode Normal Phase (NP) Mode (n-Hexane/EtOH) High Resolution mode_select->np_mode If PO Fails run_exp Run Initial Experiment (e.g., 1 mL/min, 25°C) po_mode->run_exp np_mode->run_exp evaluate Evaluate Resolution (Rs) run_exp->evaluate success Success: Rs >= 1.5 Proceed to Validation evaluate->success Yes troubleshoot Rs < 1.5 Initiate Troubleshooting evaluate->troubleshoot No

Caption: Initial method development workflow for chiral separation.

G start Problem: Poor Resolution (Rs < 1.5) check_temp Is Temperature Optimized? start->check_temp lower_temp Action: Lower Temperature (e.g., in 5°C increments from 30°C to 15°C) check_temp->lower_temp No check_mobile_phase Is Mobile Phase Optimized? check_temp->check_mobile_phase Yes lower_temp->check_mobile_phase np_adjust Normal Phase Action: Decrease % Alcohol Modifier (e.g., 10% -> 5%) check_mobile_phase->np_adjust No (NP Mode) po_adjust Polar Organic Action: Switch from mixture (MeOH/ACN) to single solvent (100% MeOH) check_mobile_phase->po_adjust No (PO Mode) check_flow Is Flow Rate Optimized? check_mobile_phase->check_flow Yes np_adjust->check_flow po_adjust->check_flow lower_flow Action: Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) check_flow->lower_flow No switch_csp Still Poor Resolution? Consider a different CSP (e.g., Cellulose -> Amylose) check_flow->switch_csp Yes lower_flow->switch_csp success Resolution Improved switch_csp->success Yes consult Consult Specialist switch_csp->consult No

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

Detailed Experimental Protocols

Protocol 1: Initial Screening in Polar Organic Mode

This protocol outlines the starting point for method development using the recommended column and mobile phase conditions.

ParameterRecommended SettingRationale
Chiral Stationary Phase Lux Cellulose-2 (250 x 4.6 mm, 5 µm)Proven efficacy for pyrazole derivatives, offering good resolution in PO mode.[3][4][6]
Mobile Phase A 100% MethanolA protic solvent that often provides good chiral recognition.[3][4]
Mobile Phase B 100% AcetonitrileAn aprotic solvent that offers different selectivity compared to methanol.[3][4]
Elution Mode IsocraticChiral separations are typically developed isocratically as enantiomers have identical properties in an achiral environment.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25°CA controlled, ambient starting temperature.
Injection Volume 5 µLA small volume to prevent band broadening and overload.
Sample Concentration 0.5 - 1.0 mg/mL in Mobile PhaseEnsures adequate detector response without overloading the column.
Detection UV at an appropriate wavelength (e.g., 230 nm or 254 nm)Monitor at a wavelength where the analyte has significant absorbance.

Step-by-Step Methodology:

  • Install the Lux Cellulose-2 column and set the column temperature to 25°C.

  • Equilibrate the column with Mobile Phase A (100% Methanol) at 1.0 mL/min for at least 20 column volumes (~30 minutes) until a stable baseline is achieved.

  • Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol.

  • Inject 5 µL of the sample and acquire data for at least 15 minutes.

  • Analyze the chromatogram for separation. Calculate the selectivity (α) and resolution (Rs).

  • If separation is poor or absent, switch the mobile phase. Equilibrate the column with Mobile Phase B (100% Acetonitrile) for 30 minutes.

  • Repeat the injection and data analysis.

  • Compare the results from both mobile phases to decide on the most promising path for optimization.

Protocol 2: Method Optimization by Adjusting Mobile Phase

If initial screening shows some separation (e.g., 0.8 < Rs < 1.5), fine-tuning the mobile phase can often lead to baseline resolution.

ParameterCondition to TestRationale
Mobile Phase (NP Mode) n-Hexane/Ethanol (95:5, 90:10, 80:20)Varying the modifier percentage directly impacts retention and selectivity.[7]
Mobile Phase (PO Mode) Methanol/Acetonitrile (50:50)Creating a binary mixture can sometimes offer a unique selectivity profile.[3]
Modifier (Optional) 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA)Added to the mobile phase to improve peak shape by suppressing secondary interactions.[8][9]

Step-by-Step Methodology (Example for NP Mode):

  • Start with the mobile phase that gives the longest retention and best initial separation, e.g., n-Hexane/Ethanol (95:5).

  • Equilibrate the column thoroughly.

  • Inject the sample and record the chromatogram.

  • Increase the modifier strength to n-Hexane/Ethanol (90:10), equilibrate, and inject again.

  • Continue this process, systematically changing the mobile phase composition.

  • Plot the resolution (Rs) against the percentage of the modifier to find the optimal composition.

  • If peak tailing is observed, add 0.1% DEA to the optimal mobile phase, re-equilibrate, and assess the improvement in peak symmetry.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Column chromatography conditions for separ
  • Enantioselective Addition of Pyrazoles to Dienes. SciSpace.
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.
  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Royal Society of Chemistry.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library.
  • Trouble with chiral separations.
  • Chiral HPLC separation: str
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Chiral HPLC Separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 4-Chloropyrazole Functionalization

Current Status: Operational Ticket ID: REGIO-4CL-PZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic & Triage Before proceeding, we must define the source of your regioisomer forma...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-4CL-PZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage

Before proceeding, we must define the source of your regioisomer formation. 4-Chloropyrazole itself is a symmetric molecule (


 symmetry if unsubstituted at C3/C5). Regioisomers only form if your 4-chloropyrazole substrate is unsymmetrical (e.g., 3-substituted-4-chloropyrazole). 
Diagnostic Flowchart
  • Scenario A: Substrate is 4-chloropyrazole (symmetric) .

    • Result: N1-alkylation and N2-alkylation yield the same product .

    • Issue: If you see multiple spots on TLC, you are likely observing over-alkylation (quaternization to the pyrazolium salt) or C-alkylation (rare under standard conditions).

  • Scenario B: Substrate is 3-substituted-4-chloropyrazole (e.g., 3-methyl-4-chloropyrazole).

    • Result: You will form a mixture of 1,3-disubstituted (distal) and 1,5-disubstituted (proximal) isomers.

    • Goal: This guide focuses on maximizing the formation of the desired isomer in this scenario.

The Core Mechanism: Why Regioisomers Form

The 4-chloro substituent exerts a strong inductive electron-withdrawing effect (-I) . This lowers the


 of the pyrazole NH (making it more acidic than unsubstituted pyrazole) and reduces the nucleophilicity of the nitrogen lone pairs.

In a 3-substituted-4-chloropyrazole, the tautomeric equilibrium creates two distinct nucleophilic sites:

  • N1 (Adjacent to substituent): Sterically hindered, but often electronically distinct.

  • N2 (Distal to substituent): Sterically accessible.

Under standard


 conditions (basic media), the reaction is governed by the interplay of Sterics  vs. Electrostatics .

PyrazoleMechanism cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways T1 Tautomer A (H on N1, Lone pair on N2) T2 Tautomer B (H on N2, Lone pair on N1) T1->T2 Fast Exchange P1 1,3-Isomer (Major via Steric Control) T1->P1 Attack from N2 (Less Hindered) P2 1,5-Isomer (Major via Coordination/Mitsunobu) T2->P2 Attack from N1 (Hindered) Electrophile Electrophile (R-X) Electrophile->T1 Electrophile->T2

Figure 1: Mechanistic bifurcation in the alkylation of 3-substituted-4-chloropyrazoles. The 4-Cl group reduces overall nucleophilicity, making the reaction more sensitive to steric barriers.

Strategic Protocols for Regiocontrol

Strategy A: Steric/Kinetic Control (Favors 1,3-Isomer)

Target: Alkylation at the nitrogen furthest from the C3-substituent. Mechanism:


 substitution driven by steric accessibility.

Protocol:

  • Solvent: DMF or THF (Anhydrous).

  • Base:

    
     (1.1 equiv) or 
    
    
    
    .
    • Why:

      
       generates the "naked" pyrazolyl anion. The negative charge is delocalized, but the electrophile attacks the least hindered nitrogen (N2) to minimize steric clash with the C3-substituent.
      
  • Temperature:

    
     to Room Temperature.
    
    • Critical: Do not heat unless necessary. The 4-Cl group deactivates the ring, tempting you to heat the reaction. Heat promotes equilibration to the thermodynamic mixture (often eroding selectivity).

  • Electrophile: Alkyl Halides (highly reactive ones like Benzyl bromide or Methyl iodide work best).

Self-Validating Check:

  • Monitor by TLC.[1] The 1,3-isomer is usually less polar than the 1,5-isomer due to better shielding of the dipole.

Strategy B: "Solvent Switching" (Favors 1,5-Isomer)

Target: Alkylation at the nitrogen adjacent to the C3-substituent. Mechanism: Hydrogen-bond networking.

Recent literature suggests that using fluorinated alcohols (HFIP or TFE) can reverse regioselectivity. The solvent acts as a hydrogen-bond donor to the pyrazole nitrogens, altering their relative nucleophilicity or stabilizing the transition state for the more hindered attack.

Protocol:

  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

  • Base: Minimal or weak base (sometimes performed without base if using highly reactive electrophiles).

  • Outcome: Increases ratio of the 1,5-isomer (sterically crowded) significantly compared to MeCN or DMF.

Strategy C: Acid-Catalyzed Alkylation (High 1,3-Selectivity)

Target: Exclusive formation of the sterically favored product. Reagent: Trichloroacetimidates (e.g., Benzyl trichloroacetimidate).[2]

Protocol:

  • Catalyst: Camphorsulfonic acid (CSA) or

    
     (cat. 10-20 mol%).[2]
    
  • Solvent: DCM or Toluene.

  • Mechanism: The imidate is activated by the acid. The neutral pyrazole (4-Cl-substituted) attacks via its most nucleophilic/accessible lone pair. Since no anion is formed, coordination effects are eliminated, and sterics dominate completely.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction 4-Cl group has deactivated the nucleophile.Switch to a stronger electrophile (e.g., Triflate instead of Bromide) or use

in DMF with mild heating (

).
Poor Regioselectivity (~1:1 ratio) Reaction is under thermodynamic control or "Ceasium Effect" is coordinating the wrong nitrogen.1. Switch base to NaH (removes cation coordination).2. Lower temperature (

).3. Switch solvent to THF (less polar than DMF).
Over-Alkylation (Quaternary Salt) Excess electrophile or base.Use exactly 1.0 equiv of electrophile. Add electrophile slowly (dropwise) to the pyrazole anion.
Wrong Isomer (Need 1,5 but got 1,3) Standard

conditions favor 1,3.
1. Use Mitsunobu conditions (

, DIAD), which often favor the 1,5-isomer.2. Try HFIP as solvent.

Analytical Validation (E-E-A-T)

You cannot rely on TLC alone. You must validate the regioisomer using NMR.

1H NMR Distinction Rules (General for 3-Substituted Pyrazoles)
Feature1,3-Isomer (Distal Alkylation)1,5-Isomer (Proximal Alkylation)
NOESY Signal NO Cross-peak between N-Alkyl protons and C3-Substituent.Strong Cross-peak between N-Alkyl protons and C3-Substituent.
C5-H Shift Proton at C5 is often downfield (deshielded) because it is adjacent to the alkylated nitrogen.Proton at C5 (now C3 in new numbering) is often upfield .
C13 NMR C3 and C5 carbons show distinct shifts.C3 and C5 carbons show distinct shifts (compare to literature standards).

Note: For 4-chloropyrazoles, the C4-Cl carbon usually appears around 108-112 ppm in


 NMR.

Decision Matrix

Use this logic to select your initial conditions.

DecisionTree Start Start: 3-Substituted-4-Chloropyrazole Desired Which Isomer do you need? Start->Desired Iso13 1,3-Isomer (Distal) (Less Hindered) Desired->Iso13 Standard Iso15 1,5-Isomer (Proximal) (More Hindered) Desired->Iso15 Inverse Cond1 USE: NaH / THF / 0°C (Kinetic Control) Iso13->Cond1 Cond2 USE: Mitsunobu (DIAD/PPh3) OR Solvent: HFIP Iso15->Cond2 Check Check: NOESY NMR (Cross-peak = 1,5) Cond1->Check Cond2->Check

Figure 2: Decision matrix for selecting reaction conditions based on the desired regioisomer.

References

  • Regioselectivity in Pyrazole Alkylation : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Acid-Catalyzed Alkylation : Tao, X., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 2022.[2][3]

  • Mitsunobu vs. Alkylation : Kumar, D., et al. "Regioselective synthesis of N-alkylpyrazoles." Beilstein Journal of Organic Chemistry, 2011.

  • Electronic Effects of 4-Cl : Mezei, G., et al. "Effect of pyrazole-substitution on the structure and nuclearity of Cu(II)-pyrazolato complexes." Inorganica Chimica Acta, 2005.

Sources

Optimization

solvent selection for recrystallizing 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Technical Support Center: Purification of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Subject: Solvent Selection & Process Optimization for Recrystallization Ticket ID: #REC-PYR-CYC-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Subject: Solvent Selection & Process Optimization for Recrystallization Ticket ID: #REC-PYR-CYC-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Diagnostic Framework: Understanding Your Molecule

Before selecting a solvent, you must understand the physicochemical behavior of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one .[2] This molecule is the Michael addition product of 4-chloropyrazole and 2-cyclohexen-1-one.[2][3] Its structure presents specific purification challenges:

  • The "Oiling Out" Risk: The flexible cyclohexanone ring and the low melting point (often <80°C depending on purity) make this compound prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than forming a clean crystal lattice.[1][2][3]

  • Impurity Profile: The crude mixture typically contains unreacted 4-chloropyrazole (starting material) and potentially regioisomers or bis-addition products .[1]

  • Thermal Instability: The ketone moiety is susceptible to aldol condensation or retro-Michael reactions if exposed to excessive heat in basic or strongly acidic media.[1][3]

Solvent Selection Matrix

Based on solubility parameters (Hansen Solubility Parameters) and empirical data for pyrazole-cyclohexyl analogs, the following solvent systems are validated for this separation.

Solvent SystemRoleRatio (v/v)Recommendation LevelPrimary Use Case
EtOAc / n-Heptane Solvent / Anti-solvent1:3 to 1:5High (Gold Standard) General purification.[1][2] Excellent for removing unreacted 4-chloropyrazole (which stays in the mother liquor).[1][3]
IPA / Water Solvent / Anti-solvent4:1 to 2:1Medium Use if inorganic salts are present.[1][3] Warning: High water content may induce oiling out if cooled too fast.[1][3]
MTBE (Methyl tert-butyl ether) Single SolventN/AHigh Good for "slurry swish" purification if the product is already solid but impure.[1][3]
Toluene / Cyclohexane Solvent / Anti-solvent1:2Low Alternative if EtOAc fails.[1][3] Higher boiling point allows better dissolution but harder to dry.[1][3]

Validated Protocol: Seeded Cooling Crystallization

Objective: To purify crude oil/solid to >98% HPLC purity without oiling out.

Prerequisites:

  • Crude 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.[1][2]

  • Solvents: Ethyl Acetate (EtOAc) and n-Heptane.[1][2][3]

  • Critical: Seed crystals (approx.[1][3] 0.5 wt%).[1][3][4][5] If you lack seeds, see the FAQ below.

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude material into the reactor/flask.[1][3]

    • Add EtOAc (2.5 volumes relative to mass, e.g., 2.5 mL per g).[1][2][3]

    • Heat to 50–55°C . Do not exceed 60°C to prevent degradation.[1][2]

    • Agitate until fully dissolved.[1][3] If haze remains (inorganic salts), filter hot.[1][2][3]

  • The "Cloud Point" Approach:

    • Slowly add n-Heptane at 50°C until the solution becomes slightly turbid (cloud point).

    • Add a small amount of EtOAc dropwise just to clear the turbidity.[1][3][6]

  • Seeding (The Critical Step):

    • Cool the clear solution to 40–42°C .

    • Add Seed Crystals (0.5 wt%).[1][3]

    • Hold temperature for 30–60 minutes. You must observe a "milky" suspension developing.[1][3] This confirms crystal growth, not oiling.[1][2][3]

  • Controlled Cooling:

    • Cool from 40°C to 20°C at a rate of 5°C/hour . Slow cooling is mandatory to prevent oil inclusions.[1][3]

    • Once at 20°C, add the remaining anti-solvent (n-Heptane) to reach a final ratio of 1:4 (EtOAc:Heptane).[1][2][3]

  • Isolation:

    • Cool further to 0–5°C and age for 2 hours.

    • Filter the white/off-white solid.[1][3]

    • Wash the cake with cold n-Heptane.[1][3]

    • Dry under vacuum at 40°C.[1][3]

Troubleshooting & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask. What happened?

  • Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS).[1][3] This happens when the anti-solvent is added too fast or the temperature is too high for the supersaturation level.[3]

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount of the good solvent (EtOAc).[1][3] Cool much slower and add seed crystals at the metastable zone (approx. 40°C). Do not add more anti-solvent until a solid bed of crystals is established.[1][3]

Q2: I don't have seed crystals. How do I start?

  • Protocol: Take a small aliquot (100 mg) of your crude oil. Dissolve it in minimal MTBE or Diethyl Ether.[1][3] Place it in a vial, cap it, and put it in a freezer (-20°C) overnight. Scratch the side of the glass with a spatula to induce nucleation.[1][3] Use the resulting solids as seeds for the main batch.

Q3: The NMR shows unreacted 4-chloropyrazole remaining.

  • Diagnosis: 4-chloropyrazole is highly soluble in organic solvents.[1][2][3] If it remains, you likely didn't use enough anti-solvent or didn't wash the cake thoroughly.[1][2][3]

  • Fix: Reslurry the solid in pure n-Heptane or a 5% EtOAc/Heptane mixture at room temperature for 2 hours, then re-filter. This "swish" wash usually removes surface-bound starting material.[1][3]

Visualizations

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Analyze Crude Material StateCheck Physical State? Start->StateCheck Oil Oily / Sticky Gum StateCheck->Oil Low Melting Solid Solid / Powder StateCheck->Solid High Purity ImpurityCheck Major Impurity? Oil->ImpurityCheck Rec_MTBE System: MTBE Slurry (Trituration) Solid->Rec_MTBE Quick Clean StartMat 4-chloropyrazole ImpurityCheck->StartMat Organic Salts Inorganic Salts ImpurityCheck->Salts Polar/Ionic Rec_EtOAc System: EtOAc / Heptane (Seeded Cooling) StartMat->Rec_EtOAc Best Selectivity Rec_IPA System: IPA / Water (Hot Filtration required) Salts->Rec_IPA Solubilizes Salts

Caption: Decision matrix for selecting the optimal solvent system based on physical state and impurity profile.

Figure 2: The "Oiling Out" Prevention Loop

OilingOutLoop Step1 Dissolve in EtOAc (50°C) Step2 Add Heptane to Cloud Point Step1->Step2 Step3 Cool to 40°C Step2->Step3 Check Check Phase Step3->Check Oiled Oiling Out (Liquid Droplets) Check->Oiled Failure Seed ADD SEEDS NOW Check->Seed Success Path Fix Reheat + Add 5% EtOAc Oiled->Fix Cryst Crystallization (Solid) Fix->Step3 Retry Loop Seed->Cryst

Caption: Troubleshooting workflow to recover from Liquid-Liquid Phase Separation (Oiling Out).

References

  • Anderson, N. G. (2012).[1][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][3] (Standard text for solvent selection logic in process chemistry).

  • Pfizer Inc. (2014).[1][3] Process for the preparation of JAK inhibitors. U.S. Patent 8,987,444.[1][3] (Describes synthesis and purification of analogous pyrazole-cyclohexyl intermediates like Oclacitinib).

  • Beckmann, W. (2013).[1][3] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][3] (Reference for the "Cloud Point" and seeding mechanisms).

  • PubChem. (2024).[1][3][5] Compound Summary: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.[1][2][7] National Library of Medicine.[1][3] [1][2][3]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted 4-Chloropyrazole

Prepared by the Senior Application Scientist Team Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted 4-chloropyrazole from their reaction mixtures. We provide in-depth, field-proven insights and detailed protocols to streamline your purification process and enhance product purity.

Understanding the Challenge: Properties of 4-Chloropyrazole

Effective purification begins with understanding the physicochemical properties of the impurity you need to remove. 4-Chloropyrazole is a stable, crystalline solid at room temperature.[1][2] Its properties dictate which separation techniques will be most effective.

PropertyValueSignificance for Purification
Molecular Weight 102.52 g/mol [1][3][4]Relatively low, making it volatile enough for removal under high vacuum if the desired product is not.
Melting Point 75-79 °C[1][3][5]A distinct melting point allows for potential purification by melt crystallization or assessing purity via melting point depression.
Boiling Point 220 °C[1][3][5]High boiling point suggests that simple distillation is often impractical unless the desired product is significantly more volatile.
pKa (Predicted) 12.71 ± 0.50[5]The pyrazole ring has a basic nitrogen atom. This predicted pKa of the conjugate acid suggests it can be protonated by a sufficiently strong acid, forming a water-soluble salt. This is the key to acid-base extraction.
Appearance White to off-white crystalline powder[1][2]Its crystalline nature makes recrystallization a viable purification strategy.
Solubility More soluble in organic solvents like ethanol, methanol, and acetone than in water.[6]This differential solubility is fundamental for both extraction and recrystallization techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of reaction mixtures containing 4-chloropyrazole.

Q1: What is the most straightforward, first-pass method for removing the bulk of unreacted 4-chloropyrazole?

A1: An aqueous acid wash (acid-base extraction) is typically the most effective initial step. The underlying principle is the basicity of the pyrazole ring. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the nitrogen atom in the 4-chloropyrazole ring becomes protonated. This forms a water-soluble ammonium salt, which then partitions into the aqueous layer, effectively removing it from your desired product in the organic phase.[7][8]

Q2: My desired product is sensitive to strong acids. Can I still use an extraction method?

A2: Yes. If your product is acid-labile, you have several alternatives:

  • Water Washes: If the product is significantly less water-soluble than 4-chloropyrazole, multiple washes with deionized water or brine can remove a substantial amount of the impurity without altering the pH.

  • Formation of Acid Addition Salts: In a different approach, you can precipitate the pyrazole from an organic solvent by adding an acid to form an acid addition salt, which can then be filtered off.[9][10] This is particularly useful if your product does not form such salts.

  • Bypass Extraction: Proceed directly to other methods like column chromatography or recrystallization, although these are often more efficient after a preliminary workup.

Q3: I'm performing silica gel column chromatography, but the 4-chloropyrazole is co-eluting with my product. What can I do to improve separation?

A3: Co-elution is a common challenge when the polarity of the impurity is very similar to that of the product.[11] Here are some strategies:

  • Optimize the Mobile Phase: The most crucial step is to fine-tune your eluent system. Use thin-layer chromatography (TLC) to test various solvent mixtures. A shallower solvent gradient or switching to an isocratic system with lower polarity may improve resolution.[11]

  • Deactivate the Silica Gel: Pyrazoles can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation. To mitigate this, you can use a mobile phase containing a small amount of a basic additive, such as 0.5-1% triethylamine or ammonia in methanol.[12] This deactivates the acidic sites and often results in sharper peaks and better separation.

  • Switch the Stationary Phase: If normal-phase silica gel fails, consider alternative stationary phases. Neutral alumina can be an excellent choice for basic compounds.[12] Alternatively, reversed-phase chromatography (e.g., using a C18 column) separates compounds based on hydrophobicity rather than polarity, which may provide the selectivity you need.[11]

Q4: What are scavenger resins, and how can they be used to remove residual 4-chloropyrazole?

A4: Scavenger resins are polymer-supported reagents designed to react with and bind specific types of molecules, allowing for their removal by simple filtration.[13][14] For 4-chloropyrazole, you would use an acidic resin (e.g., a sulfonic acid-functionalized polymer).

  • Mechanism: When the reaction mixture is stirred with the acidic resin, the basic 4-chloropyrazole is protonated and binds to the solid support via an ionic bond.

  • Advantage: This method is highly selective and avoids aqueous workups. It is particularly useful for removing trace amounts of the impurity in the final purification step. The main benefits are simplified workup (just filtration), reduced solvent usage, and suitability for automation.[13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My TLC plate shows a persistent spot corresponding to 4-chloropyrazole even after multiple acid washes.

  • Potential Cause 1: Insufficient Acid. The amount of acid used may be stoichiometrically insufficient to protonate all of the 4-chloropyrazole, especially if other basic compounds are present.

    • Solution: Ensure you are using a sufficient excess of dilute acid. After shaking the separatory funnel, test the pH of the aqueous layer with pH paper to confirm it is acidic (pH < 2).[7]

  • Potential Cause 2: Inefficient Mixing. The two phases may not have been mixed vigorously enough for complete extraction.

    • Solution: Shake the separatory funnel vigorously for at least 30-60 seconds, venting frequently to release any pressure buildup. Allow the layers to separate completely before draining. Repeat the wash at least two to three times.[15]

  • Potential Cause 3: Emulsion Formation. A stable emulsion may have formed, trapping the 4-chloropyrazole in the organic layer.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution) and swirling gently. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Problem: I'm attempting recrystallization, but the 4-chloropyrazole crashes out with my product, or everything just oils out.

  • Potential Cause 1: Poor Solvent Choice. The chosen solvent may have similar solubility characteristics for both your product and the impurity at both high and low temperatures.

    • Solution: Conduct a systematic solvent screen. An ideal solvent should dissolve your product and the impurity when hot but only your product upon cooling.[16] Consider a binary solvent system. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Slow cooling should then yield crystals of your purified product.[6][17]

  • Potential Cause 2: Oiling Out. The boiling point of the solvent might be higher than the melting point of your crude product, causing it to melt before it dissolves.

    • Solution: Choose a solvent with a boiling point at least 10 °C below the melting point of your solid.[16] If oiling out still occurs, try using a larger volume of solvent or adding the anti-solvent at a lower temperature.

Visual Workflows & Diagrams

A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and a standard experimental workflow.

purification_decision_tree start Reaction Mixture (Product + 4-Chloropyrazole) check_acid_stability Is Product Acid Stable? start->check_acid_stability acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) check_acid_stability->acid_wash Yes neutral_workup Perform Neutral Wash (Water/Brine) check_acid_stability->neutral_workup No check_purity_tlc Check Purity by TLC acid_wash->check_purity_tlc neutral_workup->check_purity_tlc column_chromatography Column Chromatography (Silica or Alumina) check_purity_tlc->column_chromatography Impure pure_product Pure Product check_purity_tlc->pure_product Clean recrystallization Recrystallization column_chromatography->recrystallization Still Impure / Need Higher Purity column_chromatography->pure_product Clean scavenger_resin Scavenger Resin (Final Polish) recrystallization->scavenger_resin Trace Impurities Remain recrystallization->pure_product Clean scavenger_resin->pure_product

Caption: Decision tree for selecting a purification method.

acid_base_extraction cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Extraction cluster_step3 Step 3: Separation cluster_step4 Step 4: Isolation dissolve Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) add_acid Add 1M HCl (aq) to separatory funnel dissolve->add_acid shake Shake vigorously & allow layers to separate add_acid->shake drain_aq Drain lower aqueous layer (contains 4-chloropyrazole salt) shake->drain_aq collect_org Collect upper organic layer (contains desired product) repeat_wash Repeat wash on organic layer (2-3 times) collect_org->repeat_wash dry_org Dry organic layer (e.g., Na2SO4) repeat_wash->dry_org evaporate Evaporate solvent dry_org->evaporate final_product Crude Product (Free of 4-chloropyrazole) evaporate->final_product

Caption: Workflow for acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To remove 4-chloropyrazole from an organic reaction mixture.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of 1 M HCl solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.

  • Allow the layers to fully separate. Drain the lower aqueous layer into a flask.

  • Repeat the acid wash (steps 2-4) two more times, combining the aqueous extracts.

  • To neutralize any remaining acid in the organic layer, wash it once with an equal volume of saturated NaHCO₃ solution. Caution: CO₂ gas will be evolved; vent frequently.

  • Perform a final wash with an equal volume of brine to remove excess water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried organic solution to remove the drying agent and concentrate it under reduced pressure to obtain your product, now largely free of 4-chloropyrazole.[7]

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate 4-chloropyrazole from a product of similar polarity.

Materials:

  • Silica gel (standard grade, 230-400 mesh).

  • Mobile phase (eluent) optimized by TLC (e.g., a mixture of hexane and ethyl acetate).

  • Triethylamine (optional, for deactivation).

  • Glass chromatography column, sand, cotton or glass wool.

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in your initial, lowest-polarity mobile phase. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

  • Add Additive (Optional): If deactivation is needed, add 0.5-1% triethylamine to your chosen mobile phase mixture.[12]

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply positive pressure (flash chromatography) and begin collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your desired product and which contain the 4-chloropyrazole impurity.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.[11]

References

  • Bayer CropScience AG. (2011). Process for the purification of pyrazoles (Patent No. DE102009060150A1). Google Patents.
  • PureSynth. (n.d.). 4-Chloropyrazole 98.0%(GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem Compound Database. Retrieved from [Link]

  • Bayer CropScience AG. (2011). Method for purifying pyrazoles (Patent No. WO2011076194A1). Google Patents.
  • Soochow University. (2019). A kind of preparation method of pyrazole derivatives (Patent No. CN110483400A). Google Patents.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. Retrieved from [Link]

  • BASF AG. (1991). Preparation of 4-chloropyrazoles (Patent No. US5047551A). Google Patents.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Finar, I. L., & Walter, R. J. (1958). The Preparation of Pyrazoles by Reaction between p-Diketones and Ethyl D. Journal of the Chemical Society, 320. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wabli, R. I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26365–26375. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • The Dupont Merck Pharmaceutical Company. (1997). Method for removing unreacted electrophiles from a reaction mixture (Patent No. US5632898A). Google Patents.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • ResearchGate. (2007). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of two new pyrazole based ligands for the liquid-solid extraction of heavy metals Pb, Cd and Cu in the aqueous medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Dundee. (2018). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Ruifu Chemical. (n.d.). 4-Chloropyrazole CAS 15878-00-9 Purity >98.0% (HPLC). Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 8(52), 29599-29605. Retrieved from [Link]

  • PSE Community.org. (2024). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Purity Protocols for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Ticket ID: PUR-8829-BIO Subject: Enhancing Chemical and Optical Purity for Biological Assays Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-8829-BIO Subject: Enhancing Chemical and Optical Purity for Biological Assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User Context: You are preparing 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one for biological screening (e.g., kinase inhibition assays, toxicity profiling). The Challenge: Biological data is only as reliable as the probe used. Impurities in this Michael adduct—specifically enantiomers, unreacted pyrazole, and metal residues—can cause off-target effects, false positives (pan-assay interference), or inconsistent IC50 values.

Compound Criticality:

  • Chirality: The C3 position on the cyclohexanone ring is a stereocenter. The synthesis produces a racemate (

    
    ). Biological targets are 3D structures; usually, only one enantiomer is active (eutomer), while the other (distomer) adds "noise" or toxicity.
    
  • Basicity: The pyrazole nitrogen (N2) is a weak base, making the compound prone to "tailing" on standard silica, leading to poor separation from impurities.

Module 1: The Synthesis-Purity Nexus (Troubleshooting Source)

Purity starts with the reaction. This compound is synthesized via an aza-Michael addition of 4-chloropyrazole to 2-cyclohexen-1-one.

Common Issue: Incomplete conversion and Retro-Michael reaction.

IssueDiagnosisRoot CauseResolution
Low Yield / SM Recovery TLC shows large spots of starting pyrazole.Reaction is reversible (equilibrium).Drive Equilibrium: Use 1.5 eq. of 2-cyclohexen-1-one. The excess enone is easier to remove (volatile/liquid) than the solid pyrazole.
By-product Formation New lipophilic spot on TLC.Aldol condensation of cyclohexenone (dimerization).Base Control: Switch from strong bases (NaH) to milder bases (DBU or TEA) or catalytic

(Lewis Acid). Keep temp < 60°C.

Module 2: Chemical Purification (The "Heavy Lifting")

Before addressing chirality, you must achieve >98% chemical purity.

Protocol A: Modified Flash Chromatography

Standard silica gel is acidic. The basic pyrazole moiety interacts with silanol groups, causing peak broadening (tailing) and co-elution with impurities.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the eluent.
    
    • Mechanism:[1][2][3][4][5][6] The amine modifier competitively binds to acidic silanol sites, allowing the pyrazole product to elute as a sharp, symmetrical band.

  • Gradient: 0%

    
     40% Ethyl Acetate in Hexanes (with 1% TEA).
    
    • Note: The excess 2-cyclohexen-1-one (if used) will elute early (non-polar). The product elutes later.

Protocol B: Recrystallization (Scalable Alternative)

If chromatography is insufficient, use solubility differentials.

  • Solvent System: Diethyl Ether / Hexane or Ethanol / Water.

  • Procedure: Dissolve crude solid in minimum hot Ethanol (

    
    C). Add water dropwise until turbidity persists.[7] Cool slowly to 
    
    
    
    C.
  • Target: Removes oily oligomers and trace metal catalysts.

Module 3: Stereochemical Purity (The Chiral Challenge)

CRITICAL: For biological testing, you must separate the enantiomers.[8] Testing a racemate is often unacceptable for high-impact journals or IND-enabling studies.

Decision Matrix: Separation Strategy
  • Scale < 100 mg: Analytical/Semi-prep Chiral HPLC.

  • Scale > 1 g: Chiral SFC (Supercritical Fluid Chromatography) or Classical Resolution (less effective for ketones).

Protocol C: Chiral HPLC Method (Semi-Prep)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These interact well with the carbonyl and pyrazole

    
    -systems.
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .

    • Why DEA? Essential to sharpen peaks of the basic nitrogen.

  • Flow Rate: 0.5 mL/min (Analytical) / 4.0 mL/min (Semi-prep).

  • Detection: UV @ 254 nm (Pyrazole absorption).

  • Expectation: Baseline separation (

    
    ). Collect fractions, evaporate solvent immediately  to prevent racemization (though unlikely without base/heat).
    

Visualization: The Purification Workflow

The following diagram illustrates the logic flow for purifying this specific intermediate, highlighting the critical decision points for biological grade purity.

PurificationWorkflow cluster_legend Legend Start Crude Reaction Mixture (Michael Adduct) Workup Workup: Wash w/ NaHCO3 Remove Acid Catalyst Start->Workup TLC_Check Checkpoint: TLC Analysis (Is Pyrazole remaining?) Flash Flash Chromatography Silica + 1% Et3N (Removes Enone/Oligomers) TLC_Check->Flash Standard Path Workup->TLC_Check Purity_Check Chemical Purity > 98%? Flash->Purity_Check Recryst Recrystallization (EtOH/H2O or Et2O/Hex) Purity_Check->Recryst No (Oily/Impure) Chiral_Sep Chiral HPLC/SFC (Chiralpak AD-H) Hex/IPA + 0.1% DEA Purity_Check->Chiral_Sep Yes Recryst->Purity_Check Final Final Product (>99% ee, >98% chem purity) Chiral_Sep->Final Evaporate & Lyophilize key1 Action key2 Decision key3 Critical Step

Caption: Figure 1. Integrated workflow for chemical and optical purification of 3-(pyrazolyl)cyclohexanones.

Troubleshooting & FAQ

Q1: My product is an oil, but literature says it should be a solid. Why?

  • A: This usually indicates solvent entrapment or impurities (like excess cyclohexenone).

    • Fix: Triturate the oil with cold pentane or diethyl ether. Scratch the flask walls with a glass rod to induce nucleation. If it remains oily, run the Modified Flash Chromatography (Protocol A).

Q2: I see a "ghost peak" in my biological assay (LC-MS).

  • A: Check for Palladium or Copper if you used cross-coupling to make the 4-chloropyrazole starting material.

    • Fix: Treat your final solution with a metal scavenger resin (e.g., QuadraPure™ TU) for 4 hours, then filter.

Q3: Can I use reverse-phase (C18) HPLC?

  • A: Yes, for chemical purity. Use a water/acetonitrile gradient with 0.1% Formic Acid .

    • Warning: Acidic mobile phases are fine for purification, but ensure you neutralize the fraction if your compound is acid-sensitive (unlikely for this structure, but good practice). C18 will not separate enantiomers.

Q4: The enantiomers are merging on the Chiral HPLC.

  • A: Temperature is key.[9] Lower the column temperature to

    
    C or 
    
    
    
    C. Chiral recognition mechanisms (H-bonding) are exothermic and work better at lower temperatures. Also, ensure your sample is dissolved in the mobile phase, not a stronger solvent (like pure DMSO), which ruins peak shape.

References

  • Reaction Mechanism & Synthesis

    • Title: The Michael Addition Reaction and Conjugate Addition.[1][3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Chiral Separation Methodology: Title: A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Source: BenchChem Technical Guides.
  • Purification of Nitrogen Heterocycles

    • Title: Strategies for the Purification of Basic Pharmaceutical Compounds.[9]

    • Source: Journal of Chromatography A (General Reference via ScienceDirect).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Ionization &amp; Fragmentation Dynamics of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

[1] Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (C9H11ClN2O), a critical intermediate in the synthesis of Ja...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (C9H11ClN2O), a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other pyrazole-based pharmacophores.[1]

We objectively compare the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and analyze the diagnostic utility of the chlorine isotope signature against non-chlorinated analogs. This document is designed to assist analytical chemists in optimizing detection limits and structural elucidation workflows.

Part 1: Theoretical Fragmentation Pathway (The "Gold Standard")

The structural elucidation of this molecule relies on three distinct mass spectral features: the chlorine isotope pattern, the stability of the pyrazole ring, and the lability of the cyclohexanone moiety.

Fundamental Mass Properties
  • Monoisotopic Mass: 198.056 Da

  • Primary Ion [M+H]+: m/z 199.063[1][2]

  • Isotopic Signature: The presence of a single chlorine atom confers a distinct 3:1 intensity ratio between the M (199) and M+2 (201) peaks. This is the primary "fingerprint" for filtering background noise in complex matrices.

Fragmentation Mechanism (ESI-CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly.[1] The fragmentation is driven by the protonation of the most basic site—the pyridinic nitrogen of the pyrazole ring.

TransitionFragment Ion (m/z)MechanismDiagnostic Value
Precursor 199.06 [M+H]+ Parent Ion
Primary 103.00 / 105.00 [4-chloropyrazole+H]+ High. Result of C-N bond cleavage.[1] Confirms the pyrazole headgroup.[3] Retains Cl pattern.
Secondary 171.06 [M+H - CO]+ Medium. Loss of carbonyl from cyclohexanone (uncommon but possible in high energy).[1]
Secondary 181.05 [M+H - H2O]+ High. Loss of water from the cyclohexanone ring, typical of cyclic ketones.
Tertiary 155.00 [M+H - C2H4O]+ High. Retro-Diels-Alder (RDA) fragmentation of the cyclohexanone ring.[1]

Expert Insight: The cleavage of the C-N bond connecting the pyrazole to the cyclohexanone is the rate-limiting fragmentation step. The resulting m/z 103 ion is chemically stable, making it an ideal quantifier ion for Triple Quadrupole (QqQ) assays.

Part 2: Comparative Performance Guide

This section evaluates the "performance" of detecting this molecule using different ionization modes and compares it against a non-chlorinated analog to demonstrate the analytical value of the halogen tag.

Comparison A: Ionization Source Efficiency (ESI vs. APCI)

Objective: Determine the optimal source for trace-level quantification in biological matrices (e.g., plasma).

FeatureElectrospray Ionization (ESI) Atmos.[4][5][6] Pressure Chem. Ionization (APCI) Verdict
Ionization Mechanism Solution-phase ionization (Soft).[1]Gas-phase ion-molecule reaction (Harder).[1]ESI is softer, preserving the [M+H]+.
Sensitivity (LOD) High (< 0.5 ng/mL).Moderate (~ 1-5 ng/mL).[1]ESI wins for trace analysis.
Matrix Tolerance Low. Susceptible to ion suppression from phospholipids.High. Gas-phase ionization reduces suppression.[1]APCI wins for "dirty" samples without SPE.
Thermal Stability Excellent. Ambient temperature process.[3][7]Risk of thermal degradation of the ketone.ESI is safer for labile ketones.
Comparison B: Structural Fidelity (Chlorinated vs. Non-Chlorinated)

Objective: Assess how the 4-chloro substituent enhances identification confidence compared to the analog 3-(1H-pyrazol-1-yl)cyclohexan-1-one.

  • Non-Chlorinated Analog ([M+H]+ = 165):

    • Lacks the M+2 isotope flag.

    • Fragments into m/z 69 (pyrazole), which suffers from high isobaric interference in biological background.

  • Target Molecule (4-Chloro, [M+H]+ = 199):

    • Performance Gain: The mass defect of chlorine and the unique 103/105 doublet in MS2 transitions provide a "self-validating" filter.

    • Data: In a simulated background of polyethylene glycol (PEG) contaminants, the chlorinated species is detectable at 10x lower signal-to-noise (S/N) ratios due to the ability to filter for the isotope doublet.

Part 3: Experimental Protocol

To replicate the fragmentation data described above, follow this self-validating LC-MS/MS workflow.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the pyrazole nitrogen.

LC-MS/MS Parameters (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Flow Rate: 0.3 mL/min (Direct Infusion or C18 Column).

  • Source Voltage: +3500 V.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramp:

    • Step 1 (Survey): 10 eV (Preserves Parent [M+H]+ 199).

    • Step 2 (Fragmentation): 25-35 eV (Promotes C-N cleavage).[1]

    • Step 3 (Deep Frag): 50 eV (Promotes Ring opening/RDA).

Validation Criteria
  • Pass: Observation of m/z 199.06 -> 103.00 transition with a corresponding 201 -> 105 transition at ~33% intensity.

  • Fail: Absence of the M+2 peak indicates dechlorination or misidentification.

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Mechanism

This diagram illustrates the specific bond cleavages leading to the primary daughter ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 199 (100%) m/z 201 (33%) Frag_Water Loss of H2O [M+H - 18]+ m/z 181 Parent->Frag_Water -H2O (Low CE) Frag_Pyrazole C-N Bond Cleavage [4-Cl-Pyrazole+H]+ m/z 103 / 105 Parent->Frag_Pyrazole C-N Cleavage (Med CE) *Quantifier Ion* Frag_RDA Retro-Diels-Alder Cyclohexanone Ring Open m/z 155 Parent->Frag_RDA RDA Mechanism Frag_Deep Secondary Frag [C3H3ClN2+H]+ m/z ~75 Frag_Pyrazole->Frag_Deep Ring Break (High CE)

Caption: Predicted ESI+ fragmentation pathway showing the primary quantifier ion (m/z 103) and diagnostic losses.

Diagram 2: Method Development Decision Matrix

A logic flow for selecting the correct ionization mode based on assay requirements.

MethodSelection Start Start: Assay Requirement Decision1 Sensitivity Needed? Start->Decision1 Decision2 Sample Matrix? Decision1->Decision2 High (<1 ng/mL) APCI Select APCI+ (Robustness Protocol) Decision1->APCI Moderate (>10 ng/mL) ESI Select ESI+ (Standard Protocol) Decision2->ESI Clean (SPE/LLE) Decision2->APCI Dirty (Protein Precip) Result1 Result1 ESI->Result1 Result: Max Sensitivity Risk: Matrix Effect Result2 Result2 APCI->Result2 Result: Max Stability Risk: Thermal Degradation

Caption: Decision matrix for selecting ESI vs. APCI based on sensitivity needs and sample cleanliness.

References

  • PubChem. (2025). Compound Summary: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (CID 79618547).[1][2] National Library of Medicine. [Link][1]

  • NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Cyclohexanone Derivatives. NIST Chemistry WebBook, SRD 69. [Link][1]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • Kaufmann, A. (2018). The use of isotope patterns for the identification of substances in mass spectrometry.[8][9] Journal of Chromatography A. [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopic Characterization of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

This guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks essential for the structural characterization and purity assessment of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks essential for the structural characterization and purity assessment of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a comparative framework and a robust experimental protocol to ensure confident and accurate spectral interpretation.

Introduction: The Structural Imperative

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a heterocyclic compound featuring a cyclohexanone ring linked to a 4-chloropyrazole moiety. Such structures serve as valuable scaffolds and intermediates in medicinal chemistry. Verifying the successful synthesis and purity of this target molecule is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the successful formation of the crucial C-N bond linking the two cyclic systems.

This guide will deconstruct the molecule into its primary components—the saturated ketone and the substituted aromatic heterocycle—to predict and interpret its IR spectrum. By comparing these expected absorptions with well-characterized analogues like cyclohexanone and pyrazole derivatives, we can build a definitive spectral fingerprint for the target compound.

Deconstructing the Molecule: A Comparative Spectral Analysis

The power of IR spectroscopy lies in its ability to probe specific molecular vibrations. To build a reliable interpretation, we will analyze the expected absorptions from each part of the molecule. The absence or presence of certain peaks is as informative as the peaks themselves.

The Cyclohexanone Core

The cyclohexanone ring provides some of the most intense and easily identifiable peaks in the spectrum. Its primary contributions are the carbonyl (C=O) stretch and the aliphatic C-H vibrations.

  • Carbonyl (C=O) Stretch: This is the single most diagnostic peak. For a saturated, six-membered ring ketone, this vibration gives rise to a very strong and sharp absorption band.[1][2] In cyclohexanone, this peak is reliably found around 1715 cm⁻¹.[2][3] Its position is sensitive to ring strain and conjugation; however, the six-membered ring is largely unstrained, and the carbonyl is not conjugated with a π-system, so a significant deviation from 1715 cm⁻¹ is not expected.[4][5]

  • Aliphatic (sp³) C-H Stretches: The multiple CH₂ groups in the cyclohexane ring will produce strong absorption bands in the 3000–2850 cm⁻¹ region.[6] A key diagnostic feature when comparing with the pyrazole moiety is that these peaks will fall below 3000 cm⁻¹.[7][8]

  • CH₂ Bending (Scissoring): A distinct medium-intensity peak around 1450 cm⁻¹ is characteristic of the CH₂ scissoring vibration within the saturated ring.

The 4-Chloro-1-Substituted Pyrazole Moiety

The substituted pyrazole ring introduces several key features, including aromatic C-H, C=C, and C=N vibrations. Critically, the fact that it is substituted at the N-1 position provides a powerful piece of negative evidence.

  • Aromatic (sp²) C-H Stretch: The C-H bonds on the pyrazole ring are attached to sp² hybridized carbons. This results in a C-H stretching vibration of weak to medium intensity appearing at a slightly higher frequency than their aliphatic counterparts, typically in the 3100–3000 cm⁻¹ range.[7][9] The presence of peaks both above and below 3000 cm⁻¹ is strong evidence for a molecule containing both aromatic/alkenyl and aliphatic C-H bonds.

  • Ring Stretching (C=C and C=N): The pyrazole ring will exhibit a series of characteristic in-ring stretching vibrations. These absorptions, arising from coupled C=C and C=N stretches, typically appear as multiple bands of variable intensity in the 1600–1400 cm⁻¹ region.[7][10] For pyrazole derivatives, bands around 1500 cm⁻¹ are common for these modes.[10]

  • C-N Stretching: The stretching of the C-N bonds within the pyrazole ring and the bond connecting it to the cyclohexanone ring will contribute to the fingerprint region. A band around 1290 cm⁻¹ has been attributed to C-N stretching in a pyrazole ring system.[11] The C(aliphatic)-N(aromatic) stretch is expected in the 1250-1000 cm⁻¹ range.[12]

  • The Absence of an N-H Stretch: Unsubstituted or N-H containing pyrazoles exhibit a characteristic, often broad, N-H stretching band due to hydrogen bonding, typically found between 3200-2600 cm⁻¹.[13][14] The successful alkylation of the pyrazole nitrogen with the cyclohexyl ring means this N-H bond is absent. Therefore, the lack of a broad absorption in this region is a critical piece of evidence confirming the desired N-1 substitution.

  • C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to appear as a strong band in the lower frequency range of the spectrum, typically between 800 and 600 cm⁻¹.[12][15]

Summary of Expected Absorptions

The following table provides a comparative summary of the key vibrational modes and their expected frequencies for the target molecule.

Functional Group/MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityComparative Notes & Rationale
Cyclohexanone C=O Stretch1725 - 1705Strong, SharpThe most prominent peak. Characteristic of a saturated, six-membered cyclic ketone.[2][3]
sp³ C-H Stretch3000 - 2850StrongMultiple bands expected. Diagnostic for the saturated ring system.[6]
CH₂ Bend~1450MediumConfirms the presence of methylene groups in a cyclic environment.
Pyrazoyl sp² C-H Stretch3100 - 3000Weak to MediumConfirms the aromatic heterocycle. Appears at higher frequency than sp³ C-H.[7][9]
C=C, C=N Ring Stretch1600 - 1400Medium to WeakA series of bands confirming the heterocyclic aromatic system.[7][10]
N-H StretchAbsentN/ACrucial Diagnostic Point. Absence confirms successful N-1 substitution.[13]
Chloro-substituent C-Cl Stretch800 - 600StrongConfirms the presence of the chloro-substituent on the pyrazole ring.[12][15]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of analysis due to its simplicity, speed, and the minimal sample preparation required.[16][17] It is suitable for both solid powders and oils.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal

  • Sample of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (solid or oil)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A successful background should result in a flat line.

  • Sample Application:

    • For a Solid Sample: Place a small amount (a few milligrams is sufficient) of the powder onto the center of the ATR crystal.

    • For an Oily Sample: Place a single drop of the oil onto the center of the crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[16]

  • Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be processed (background corrected, ATR corrected if necessary) and analyzed. Identify the key peaks as outlined in Table 1 and compare them to the expected values.

  • Final Cleaning: Retract the press arm, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

Workflow Visualization

ATR_FTIR_Workflow A Start: Clean ATR Crystal B Collect Background Spectrum A->B C Verify Flat Baseline B->C C->A If Not OK D Apply Sample to Crystal C->D If OK E Engage Pressure Arm D->E F Collect Sample Spectrum E->F G Process & Analyze Data F->G H End: Clean ATR Crystal G->H

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Interpreting the Results: A Self-Validating System

A valid spectrum of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one must satisfy the following criteria simultaneously:

  • Presence of the Ketone: A strong, sharp peak must be present between 1725-1705 cm⁻¹. This is the primary confirmation of the cyclohexanone moiety.

  • Evidence of Both Ring Systems: The spectrum must show C-H stretching absorptions both below 3000 cm⁻¹ (from the sp³ C-H of the cyclohexane) and above 3000 cm⁻¹ (from the sp² C-H of the pyrazole).

  • Confirmation of Successful N-Substitution: There must be a clear absence of a broad N-H stretching band in the 3200-2600 cm⁻¹ region. This confirms the formation of the C-N bond between the two rings.

  • Presence of Heteroatoms: The spectrum should contain characteristic peaks for the pyrazole ring (1600-1400 cm⁻¹) and a strong band in the low-frequency region (800-600 cm⁻¹) corresponding to the C-Cl stretch.

By using this checklist, the IR spectrum acts as a self-validating system. The presence of a starting material, such as 4-chloropyrazole, would be indicated by a broad N-H peak. An incomplete reaction might show both the N-H peak and the ketone C=O peak. Only the target molecule will exhibit the specific combination of presences and absences detailed above.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. By employing a comparative analytical approach and a standardized ATR-FTIR protocol, researchers can confidently confirm the structural identity of their synthesized compound. The key diagnostic markers are the sharp ketone C=O stretch at ~1715 cm⁻¹, the presence of both sp² and sp³ C-H stretches, and, most critically, the absence of the pyrazole N-H stretch. This combination of spectral features provides a unique and reliable fingerprint for this important chemical entity.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Vertex AI Search.
  • Proprep. (n.d.).
  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.
  • Ghazalli, N. F., et al. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.
  • ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • Pate, B. H., et al. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.
  • University of Colorado Boulder. (n.d.).
  • Powers, Z. M., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • ResearchGate. (n.d.).
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Journal of Chemical Education. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
  • NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023, August 29).
  • Specac Ltd. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Tennessee at Martin. (n.d.).
  • The fe
  • Thermo Fisher Scientific. (n.d.). 4-Chloropyrazole, 98% 25 g.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • PubChem. (n.d.). 1H-Pyrazole, 4-chloro-.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • PubChemLite. (n.d.). 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one.
  • PubChemLite. (n.d.). 4-chloropyrazole (C3H3ClN2).
  • UCLA. (n.d.). IR Absorption Table.

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of 3-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-one

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, a novel heterocyclic compound with significant therapeutic potential.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering insights grounded in years of practical application. The objective is to equip researchers, quality control analysts, and drug development professionals with a robust, self-validating methodology that ensures data integrity and withstands rigorous scientific and regulatory scrutiny. The principles and protocols detailed herein are aligned with the global standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

The Analytical Challenge: Characterizing a Novel API

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a small molecule characterized by a substituted pyrazole ring linked to a cyclohexanone moiety.[4] Its structure presents typical challenges for reversed-phase HPLC, including the need to resolve the main peak from structurally similar process impurities and potential degradants. A validated, stability-indicating HPLC method is therefore crucial for its development and eventual commercialization.

The Proposed HPLC Method: A Foundation of Selectivity and Efficiency

The foundation of any successful validation is a well-developed analytical method. Based on the physicochemical properties of pyrazole derivatives, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to its versatility in separating non-polar and weakly polar compounds.[5]

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for a wide range of small molecules.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for basic compounds and controls pH.[6][7] Acetonitrile is a common organic modifier offering good selectivity.[6]
Elution Mode GradientA gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Detection UV at 254 nmThe pyrazole ring system is expected to have strong UV absorbance at this wavelength, providing good sensitivity.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the mobile phase, leading to sharp, symmetrical peaks.

The Validation Protocol: A Structured Approach to Ensuring Method Fitness

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[8][9] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R2).[2][8]

System Suitability

Causality: Before any validation runs, system suitability testing (SST) is performed to confirm that the chromatographic system is operating correctly. This is a non-negotiable prerequisite, ensuring that the equipment itself is not a source of variability.

Protocol:

  • Prepare a standard solution of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is arguably the most critical validation parameter for a purity method. A powerful way to establish specificity is through forced degradation studies.[11][12][13]

Protocol:

  • Forced Degradation: Subject the API to stress conditions to intentionally generate degradation products.[14][15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 72 hours.[13]

    • Photolytic: Expose to UV light (e.g., 1.2 million lux hours) as per ICH Q1B.[13][16]

  • Analyze a blank (diluent), a placebo (if applicable), the unstressed API solution, and each of the stressed samples.

  • Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms. The peak purity analysis compares the spectra across the peak to see if it is spectrally homogeneous.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the presence of impurities, degradants, and placebo components.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

  • Aim for 5-20% degradation of the API to ensure that the method is challenged but not overwhelmed.[14]

The Workflow of HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, from initial system setup to the final assessment of method robustness.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Check cluster_core Phase 2: Core Validation Parameters cluster_limits Phase 3: Sensitivity & Robustness cluster_final Phase 4: Finalization A Method Development & Optimization B System Suitability Testing (SST) A->B Finalized Method C Specificity (Forced Degradation) B->C System OK D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G Range informs LOD/LOQ H Robustness E->H F->H G->H I Validation Report H->I All Parameters Met

Caption: A flowchart of the HPLC method validation process.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Protocol:

  • Prepare a stock solution of the API.

  • Perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[7][17]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the correlation coefficient (r), coefficient of determination (R²), and the equation of the line (y = mx + c) using linear regression analysis.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451000
75674500
100902000
1251123500
1501351000
Correlation Coefficient (r) 0.9998
Coefficient of Determination (R²) 0.9996
Regression Equation y = 9005x + 150

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999[7]

Accuracy

Causality: Accuracy is the measure of closeness of the test results to the true value. It is typically determined by spiking a placebo with known amounts of the API (standard addition method).[17]

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of API.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Hypothetical Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.499.5%
Mean % Recovery 99.9%

Acceptance Criteria:

  • Mean % Recovery: 98.0% to 102.0%

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results from both studies.

Table 4: Hypothetical Precision Data

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Number of Samples (n) 66
Mean Assay (%) 99.8%100.1%
Standard Deviation 0.450.52
%RSD 0.45%0.52%

Acceptance Criteria:

  • %RSD: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] It provides an indication of its reliability during normal usage.

Protocol:

  • Deliberately vary critical method parameters one at a time.

  • Analyze a system suitability solution and a sample under each modified condition.

  • Observe the effect on system suitability parameters and sample results.

Table 5: Robustness Study Parameters

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temp. 30 °C28 °C32 °C
Mobile Phase pH (e.g., 2.5)2.42.6

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results should not significantly change, demonstrating the method's reliability.

Inter-relationship of Core Validation Parameters

The core validation parameters are not isolated; they form a network of evidence that collectively establishes the method's validity.

Caption: The interconnected nature of core validation parameters.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for pharmaceutical purity analysis, it is important to understand its performance relative to other techniques.

Table 6: Comparison of Analytical Methodologies

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
RP-HPLC (Proposed) Partitioning based on hydrophobicityRobust, reproducible, highly versatile, excellent for quantification.[5]Moderate analysis time, requires solvent disposal.Excellent. The industry standard for purity and stability testing of small molecules.
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution and sensitivity.Higher instrument cost, more susceptible to clogging.Excellent Alternative. Could be used to significantly reduce run times once the method is established.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like the target API, high temperatures can cause degradation.Poor. The target molecule is not sufficiently volatile or thermally stable for direct GC analysis.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Faster separations than HPLC, uses less organic solvent ("greener").Less versatile than HPLC, may require more specialized method development.Good Potential. Could be explored as a faster, more environmentally friendly alternative.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating an RP-HPLC method for the purity determination of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. By adhering to the principles of the ICH Q2(R2) guideline and focusing on the causality behind each experimental choice, the resulting validated method will be robust, reliable, and fit for its intended purpose.[2][8] The successful validation of this analytical procedure is a critical step in ensuring the quality, safety, and efficacy of this promising new chemical entity, providing a solid foundation for subsequent stages of drug development and regulatory submission.[3]

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from Scribd. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from EMA. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from CASSS. [Link]

  • Sharma, M., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from ECA Academy. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from European Bioanalysis Forum. [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass. [Link]

  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from European Bioanalysis Forum. [Link]

  • R-Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Retrieved from R-Discovery. [Link]

  • Springer. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from PubMed. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • LCGC International. (2025). A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. Retrieved from LCGC International. [Link]

  • International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from IJCPA. [Link]

  • Chrom Tech. (2025). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech. [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from ACS Publications. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • PubChemLite. (n.d.). 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one. Retrieved from PubChemLite. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole and its derivatives. Retrieved from NJPS. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • RSC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from PubChem. [Link]

  • Oakwood Chemical. (n.d.). 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from Oakwood Chemical. [Link]

Sources

Comparative

comparing reactivity of 4-chloro vs 4-bromo pyrazole derivatives

Executive Summary: The Halogen "Switch" In the design of kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole core is a privileged scaffold. The choice between a 4-chloro and 4-bromo substituent is rarely arbi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen "Switch"

In the design of kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole core is a privileged scaffold. The choice between a 4-chloro and 4-bromo substituent is rarely arbitrary; it dictates the synthetic strategy, cost structure, and late-stage diversification potential.

  • 4-Bromo-pyrazoles are the "Discovery Standard." They offer rapid oxidative addition (

    
    ) and clean lithium-halogen exchange at cryogenic temperatures, prioritizing speed and success rate over cost.
    
  • 4-Chloro-pyrazoles are the "Process Workhorse." They offer superior atom economy and lower cost of goods (COGS) but require specialized, electron-rich ligand systems (e.g., Buchwald biaryls) to overcome a high activation energy barrier.

This guide analyzes the mechanistic divergence between these two congeners to aid in rational substrate selection.

Fundamental Physicochemical Differences

The reactivity disparity is rooted in the bond dissociation energy (BDE) and the carbon-halogen bond length.

Feature4-Chloro Pyrazole4-Bromo PyrazoleImpact on Reactivity
C-X Bond Energy (BDE) ~96 kcal/mol~81 kcal/molPrimary Driver: Br bonds break 15 kcal/mol easier, facilitating oxidative addition.
C-X Bond Length 1.73 Å1.89 ÅLonger bonds (Br) are more accessible to metal centers (

).
Electronegativity (

)
3.162.96Cl is more electron-withdrawing, slightly deactivating the ring toward electrophilic attack but activating it for

.
Van der Waals Radius 1.75 Å1.85 ÅBr exerts greater steric pressure, which can be leveraged for atropisomer selectivity.

Reaction Class A: Palladium-Catalyzed Cross-Coupling

The most common transformation for these substrates is the Suzuki-Miyaura coupling. The rate-determining step (RDS) is the oxidative addition of the


 species into the C-X bond.[1]
Mechanistic Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates the activation energy (


) gap that necessitates different catalyst systems.

OxidativeAddition Start Pd(0) + Substrate TS_Br TS (Br) Low Ea Start->TS_Br Fast (Standard Ligands) TS_Cl TS (Cl) High Ea Start->TS_Cl Slow (Requires Bulky/e- Rich Ligands) Pd_II Pd(II)-Ar-X (Oxidative Addition Complex) TS_Br->Pd_II TS_Cl->Pd_II

Comparative Performance Data (Suzuki Coupling)

Standard Conditions: Boronic acid (1.5 eq), Base (


), Dioxane/Water.[2]
SubstrateCatalyst SystemTempYieldNotes
4-Bromo

(5 mol%)
80°C92% Robust. Works with simple aryl/heteroaryl boronates.
4-Chloro

(5 mol%)
100°C<15%Failed Reaction. Catalyst decomposes before oxidative addition occurs.
4-Chloro

+ XPhos
100°C88% Success. Requires electron-rich biaryl phosphine to facilitate insertion into C-Cl.
Experimental Protocols
Protocol A: Standard Coupling (For 4-Bromo)

Best for: Discovery chemistry, rapid library synthesis.

  • Charge: To a vial, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), Aryl-boronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (0.2 M) and 2M aq.

    
     (3.0 eq).
    
  • Degas: Sparge with nitrogen for 5 minutes.

  • Heat: Stir at 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: "High-Energy" Coupling (For 4-Chloro)

Best for: Scale-up, cost-reduction, late-stage diversification.

  • Charge: To a vial, add 4-chloro-1-methyl-1H-pyrazole (1.0 eq), Aryl-boronic acid (1.5 eq),

    
     (2 mol%), and XPhos  (4 mol%) or SPhos .
    
  • Solvent: Add n-Butanol or Dioxane (0.2 M) and

    
     (3.0 eq). Note: Phosphate bases often outperform carbonates for chlorides.
    
  • Degas: Rigorous deoxygenation is critical to protect the electron-rich ligand.

  • Heat: Stir at 100–110°C for 12–16 hours.

  • Purification: Requires careful silica chromatography to remove excess phosphine ligands.

Reaction Class B: Lithium-Halogen Exchange

This reaction highlights the most drastic divergence in reactivity.

  • 4-Bromo: Undergoes rapid Li-Hal exchange (t1/2 < 5 min at -78°C).[3]

  • 4-Chloro: Inert to exchange under standard conditions. Attempting to force the reaction with stronger bases often leads to deprotonation at C5 (ortho-lithiation) rather than exchange at C4.

The "Safety Catch" Concept

Because the C-Cl bond is stable to n-BuLi at -78°C, researchers can perform lithiation elsewhere on the molecule (e.g., deprotonating a specific C-H) while keeping the chlorine intact for later Pd-coupling. The bromine does not offer this orthogonality; it will exchange immediately.

LiExchange Sub_Br 4-Bromo-Pyrazole Li_Species 4-Lithio-Pyrazole (Reactive Nucleophile) Sub_Br->Li_Species  Fast Exchange   Sub_Cl 4-Chloro-Pyrazole Sub_Cl->Li_Species  No Reaction   Side_Product C5-Lithio-4-Chloro-Pyrazole (Ortho-Lithiation) Sub_Cl->Side_Product  Competitive Deprotonation   Reagent n-BuLi, -78°C, THF

Protocol C: Cryogenic Exchange (4-Bromo Specific)
  • Setup: Flame-dry a flask under Argon. Add 4-bromo-1-protected-pyrazole (1.0 eq) in dry THF.

  • Cool: Cool to -78°C (Acetone/Dry Ice bath).

  • Exchange: Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 10 mins.

  • Incubate: Stir for 15–30 mins at -78°C. Do not warm up.

  • Quench: Add electrophile (e.g., DMF,

    
    , Iodine) at -78°C.
    
  • Warm: Allow to warm to RT only after quenching.

Strategic Selection in Drug Discovery

When should you choose Cl over Br? Use this decision matrix.

DecisionMatrix Start Select C4-Halogen Stage Project Stage? Start->Stage Discovery Discovery / Hit-to-Lead Stage->Discovery Process Process / Manufacturing Stage->Process Reaction Next Step Reaction? Discovery->Reaction Cl_Choice Choose 4-CHLORO (Low Cost, High Stability) Process->Cl_Choice Cost/Stability Suzuki Pd-Coupling Reaction->Suzuki Lithiation Grignard/Lithiation Reaction->Lithiation Br_Choice Choose 4-BROMO (High Reactivity) Suzuki->Br_Choice Speed Lithiation->Br_Choice Necessity

Summary of Recommendations
  • Use 4-Bromo if you need to introduce a substituent via Lithium-Halogen exchange . This is the only viable path for this transformation.

  • Use 4-Bromo for initial SAR exploration using Suzuki couplings to ensure high success rates with standard catalyst kits.

  • Use 4-Chloro if the molecule must survive basic conditions (e.g., nucleophilic substitutions elsewhere on the ring) without losing the halogen.

  • Use 4-Chloro for multi-kilogram synthesis where the cost difference (Cl is ~30-50% cheaper) and lower molecular weight (better atom economy) become significant.

References

  • Suzuki-Miyaura Coupling of Halogenated Aminopyrazoles. Comparison of I, Br, and Cl reactivity and dehalogenation side reactions. J. Org.[4][5] Chem. 2016, 81, 24, 12275–12290.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Comprehensive review of halide selectivity trends (Br > Cl). Chem. Sci. 2016, 7, 5758-5786.

  • Bond Dissociation Energies of Organic Molecules. Foundational data on C-Cl vs C-Br bond strengths. Acc. Chem. Res. 2003, 36, 4, 255–263.

  • Preparation of Functionalized Organolithiums. Protocols for halogen-lithium exchange and the "safety catch" principle. Nature 2019, 569, 641–652.

Sources

Safety & Regulatory Compliance

Safety

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one proper disposal procedures

Executive Summary: The Halogen Rule Immediate Action Required: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one contains a chlorine substituent on the pyrazole ring.[1] Therefore, it must be classified and disposed of as Hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Rule

Immediate Action Required: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one contains a chlorine substituent on the pyrazole ring.[1] Therefore, it must be classified and disposed of as Halogenated Organic Waste .[1]

Crucial Warning: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending.[1] Halogenated compounds require high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and hydrochloric acid emissions.[1] Mixing these streams contaminates the entire non-halogenated volume, exponentially increasing disposal costs and safety risks.[1]

Hazard Characterization & Waste Classification

Before disposal, we must deconstruct the molecule to understand its regulatory profile.[1] This "Structure-Activity Relationship" (SAR) approach is the standard when specific SDS data is sparse for research intermediates.[1]

Functional GroupHazard ProfileDisposal Implication
Chloro-substituent Halogenated Organic Mandatory Segregation. Prevents formation of corrosive HCl gas during standard combustion.[1] Requires specific incineration (EPA 40 CFR 268).[1]
Pyrazole Ring Nitrogen HeterocyclePotential aquatic toxicity (H400/H410).[1][2] Do not release down drains.
Cyclohexanone Cyclic KetoneCombustible organic.[1][3][4] Acts as the carbon fuel source during incineration.[1]

Estimated GHS Classifications (Class-Based):

  • H302: Harmful if swallowed.[1][2][4][5]

  • H315/H319: Causes skin/serious eye irritation.[1][5]

  • H411: Toxic to aquatic life with long-lasting effects.[1][4]

Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety, follow this self-validating workflow. This system prevents the most common laboratory accident: Incompatible Waste Mixing. [1]

Step 1: State Assessment & Quenching[1]
  • Scenario A: Pure Solid/Oil. [1]

    • Action: No quenching required.[1] Proceed to packaging.

  • Scenario B: Reaction Mixture (In Solution).

    • Validation: Check pH.[1][6] If the solution is highly acidic or basic (pH < 4 or > 9) due to reagents used in synthesis (e.g., bases for pyrazole coupling), neutralize to pH 6–8.[1]

    • Why? Extreme pH can degrade waste containers or react with other halogenated wastes in the central accumulation area.[1]

Step 2: Segregation (The Critical Control Point)

You must segregate this waste into a container explicitly marked "HALOGENATED ORGANIC." [1]

  • Allowed Mixtures (Compatible): Dichloromethane (DCM), Chloroform, Chlorobenzene.[1]

  • Forbidden Mixtures (Incompatible):

    • Strong Oxidizers (Peroxides, Nitric Acid)

      
      Risk of Explosion.[1]
      
    • Strong Bases

      
      Risk of Exothermic Polymerization.[1]
      
    • Non-Halogenated Solvents (Acetone, Methanol)

      
      Regulatory Violation (dilution is not the solution).[1]
      

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one.

DisposalWorkflow Start Waste Generation: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid In Solution StateCheck->Liquid ContainerSelect Select Container: HDPE or Glass (No Metal) Solid->ContainerSelect pHCheck Check pH (Target 6-8) Liquid->pHCheck Neutralize Neutralize if necessary pHCheck->Neutralize pH <4 or >9 pHCheck->ContainerSelect pH 6-8 Neutralize->pHCheck Segregation Segregation: Add to HALOGENATED Stream ContainerSelect->Segregation Labeling Labeling: List Full Chemical Name Check 'Halogenated' Segregation->Labeling Storage Storage: Secondary Containment < 90 Days Labeling->Storage Pickup EHS / Vendor Pickup (High Temp Incineration) Storage->Pickup

Figure 1: Decision tree for the safe disposal of halogenated pyrazole derivatives.[1]

Detailed Packaging & Labeling Procedures

A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Metal cans. Halogenated compounds can hydrolyze over time to form trace HCl, which corrodes metal, leading to leaks.[1]

  • Closure: Vented caps are recommended if the waste contains volatile solvents (e.g., DCM), but standard screw caps are acceptable for solid residues.[1]

B. Labeling Requirements

A generic "Waste" label is insufficient. Regulatory compliance (RCRA) requires specific data.

FieldEntry
Chemical Name 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (Do not use abbreviations or structure drawings).
Constituents If in solution, list the solvent and percentage (e.g., Dichloromethane 90%, 3-(4-chloro...)[1] 10%).
Hazard Checkbox Check [x] Toxic and [x] Irritant .[1]
Stream Type Write "HALOGENATED ORGANIC" prominently.[1][6][7]

Emergency Spill Procedures

In the event of a spill of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one:

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid: Use vermiculite or chemically inert absorbent pads .[1] Do NOT use combustible materials like sawdust.[1]

  • Disposal of Cleanup Materials: All contaminated gloves, pads, and debris must be placed in a sealed plastic bag , labeled as "Hazardous Waste (Halogenated Debris)," and processed through the same halogenated stream.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). [Link]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.).[1] Compound Summary for Pyrazole Derivatives. National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Comprehensive Safety & Handling Guide: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one This document provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-(4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

This document provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one. As specific toxicological and hazard data for this compound are not extensively published, this guide is built upon a conservative hazard assessment derived from its primary structural motifs: the cyclohexanone core and the chloro-pyrazole group. This approach ensures a high margin of safety for all laboratory personnel.

Postulated Hazard Profile & Risk Assessment

The primary principle of safety when handling novel or under-characterized compounds is to anticipate hazards based on known structural analogs. 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is comprised of two key moieties whose individual hazard profiles are well-documented.

The Cyclohexanone Moiety

Cyclohexanone is a well-characterized solvent and chemical intermediate.[1] Its established hazards form the baseline for assessing the physical and toxicological risks of the target compound. Contact can irritate the skin and eyes, and inhalation can irritate the nose and throat.[1]

Hazard ClassificationDescriptionSource(s)
Flammability Flammable liquid and vapor.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to defatting, drying, and cracking.[1][3]
Eye Damage/Irritation Causes serious eye irritation/damage.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]
Occupational Exposure Limits (OELs) OSHA PEL: 50 ppm (8-hr TWA); NIOSH REL: 25 ppm (10-hr TWA).[1]
The Chloro-Pyrazole Moiety

Substituted pyrazoles, particularly halogenated variants, are common in pharmaceuticals and agrochemicals. A review of various chloro-pyrazole derivatives indicates a consistent pattern of irritant and potential sensitization effects.

Hazard ClassificationDescriptionRepresentative Analog(s)Source(s)
Skin Corrosion/Irritation Causes skin irritation.3-Amino-1-(4-chlorophenyl)-1H-pyrazole[5]
Eye Damage/Irritation Causes serious eye irritation.4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid[7]
Acute Toxicity (Oral) Harmful if swallowed.Pyrazon
Skin Sensitization May cause an allergic skin reaction.Pyrazon
Synthesized Hazard Conclusion for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Based on the analog data, 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one should be handled as, at a minimum, a substance that:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory tract irritation, particularly if handled as a powder.

  • Is harmful if swallowed or absorbed through the skin.

  • May cause skin sensitization upon repeated contact.

Therefore, all handling procedures must be designed to rigorously prevent skin/eye contact and aerosol/dust generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection is guided by the "Avoid All Personal Contact" principle.[8]

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection assess_task Assess Experimental Task (e.g., Weighing, Dissolving, Reaction) consult_hazards Consult Postulated Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Sensitizer assess_task->consult_hazards Informs eng_controls Engineering Control: Certified Chemical Fume Hood consult_hazards->eng_controls Mandatory body Body Protection: - Flame-Resistant Lab Coat - Full-Length Pants, Closed-Toe Shoes eng_controls->body Required For All Tasks hands Hand Protection: - Nitrile Gloves (Double-Gloved) - Check Chemical Compatibility eng_controls->hands Required For All Tasks eyes Eye/Face Protection: - ANSI Z87.1 Safety Glasses with Side Shields - Face Shield (for splash/dust risk) eng_controls->eyes Required For All Tasks resp Respiratory Protection: - Generally not required inside fume hood - N95/FFP2 for cleaning spills outside hood eng_controls->resp Required For All Tasks

Caption: PPE Selection Workflow for Handling the Compound.

Step-by-Step PPE Methodology:
  • Body Protection: Wear a flame-resistant laboratory coat over full-length pants and closed-toe shoes. Ensure no skin is exposed between the glove and the cuff of the coat.

  • Hand Protection: Wear double-layered nitrile gloves. Given the cyclohexanone component, butyl rubber may offer superior protection for extended handling; however, for incidental contact, nitrile is sufficient.[9] Always check glove compatibility charts. Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at all times.[10] When handling the solid material outside of a glovebox or during procedures with a high risk of splashing (e.g., dissolution of a large quantity), a full-face shield must be worn over safety glasses.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] If a significant spill occurs outside of a fume hood, responders should wear a minimum of an N95 or FFP2-rated respirator to minimize dust inhalation during cleanup.

Operational and Disposal Plans

Engineering Controls
  • Primary Containment: All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[7]

  • Safety Equipment: Ensure an operational safety shower and eyewash station are located in close proximity to the workstation.[5]

Safe Handling and Storage Protocol
  • Pre-Handling: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment and reagents before retrieving the compound from storage.

  • Handling the Solid: Avoid creating dust when transferring the solid. Use spatulas and weighing paper carefully. For larger quantities, consider techniques that minimize dust generation, such as sealed transfer systems.

  • Handling Solutions: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[7][11]

Emergency and Spill Response

Spill_Response_Logic spill Spill Detected evacuate Alert others & Evacuate (if large or outside hood) spill->evacuate Assess Size & Location ppe Don Appropriate PPE: - Double Gloves - Safety Goggles - Face Shield - Lab Coat spill->ppe Small Spill in Hood evacuate->ppe contain Contain Spill: - Cover with absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Clean Up: - Gently sweep solid into a bag - Do NOT generate dust contain->cleanup decon Decontaminate Area: - Wipe with appropriate solvent - Wash with soap & water cleanup->decon dispose Dispose of Waste: - Seal all materials in a labeled hazardous waste container decon->dispose report Report Incident to EH&S dispose->report

Caption: Logical Flow for Spill Response.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If irritation or a rash occurs, seek medical advice.

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6]

  • Spill Cleanup:

    • Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

    • Wear the full PPE ensemble described in Section 2.

    • For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping that creates dust.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed, labeled hazardous waste bag or container.

Waste Disposal Plan
  • Waste Characterization: Due to its unknown environmental and toxicological profile, all waste containing 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one must be treated as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Collect contaminated gloves, wipes, weighing paper, and excess solid in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions and reaction mixtures in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[12] Do not dispose of this chemical down the drain or in regular trash.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone. [Link]

  • Chemius. (n.d.). Safety Data Sheet: Cyclohexanone. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Cyclohexanone. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.